(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUVQRXQIQIYKI-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364310 | |
| Record name | ST50322546 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54930-23-3 | |
| Record name | NSC349791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50322546 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Methoxyethyl)maleamic Acid: Physicochemical Profiling and Synthetic Utility
Technical Guide for Pharmaceutical & Bioconjugation Applications
Executive Summary
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3), commonly referred to as N-(2-methoxyethyl)maleamic acid , represents a critical "Janus" intermediate in organic synthesis. It sits at the intersection of stability and reactivity: stable enough to be isolated and characterized, yet thermodynamically primed for cyclization into N-(2-methoxyethyl)maleimide —a vital sulfhydryl-reactive linker used in Antibody-Drug Conjugates (ADCs) and surface chemistry.
This guide analyzes the molecule's Z-configuration (cis-isomer), its acid-catalyzed cyclization kinetics, and its role as a precursor in high-value bioconjugation workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule is the mono-amide derivative of maleic acid.[1] Its distinct Z-configuration is preserved from the maleic anhydride precursor, a feature essential for its subsequent reactivity.
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | N-(2-methoxyethyl)maleamic acid |
| CAS Number | 54930-23-3 |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, DMF; Moderate in Water |
| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~14 (Amide) |
| Storage | 0–8°C (Hygroscopic; susceptible to hydrolysis) |
The "Cis-Effect" and Structural Integrity
Unlike fumarates (trans-isomers), this maleamic acid possesses a cis (Z) double bond. This geometry forces the carboxylic acid and the amide group into proximity, enabling intramolecular hydrogen bonding .
-
Implication: This pre-organization lowers the activation energy for cyclization, making it an ideal precursor for maleimide synthesis but also requiring careful temperature control during storage to prevent premature dehydration.
Synthetic Pathways & Protocol Design
The synthesis of N-(2-methoxyethyl)maleamic acid is an atom-economic ring-opening reaction. However, the subsequent step—cyclization to the maleimide—is where experimental precision is required to avoid isomerization to the thermodynamically stable (but useless) fumaramic acid.
Workflow Visualization
The following diagram outlines the synthesis from Maleic Anhydride and its divergence into either the target Maleimide or the side-product Fumarate.
Figure 1: Synthetic workflow illustrating the critical divergence between productive cyclization and parasitic isomerization.
Detailed Protocol: Synthesis & Cyclization
Step 1: Synthesis of this compound
Principle: Nucleophilic attack of the primary amine on the carbonyl of maleic anhydride.
-
Preparation: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C.
-
Addition: Add 2-Methoxyethylamine (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.
-
Observation: The maleamic acid product often precipitates out of non-polar solvents (like Et₂O or Toluene) or remains soluble in DCM.
-
Isolation: Filter the solid precipitate. If soluble, concentrate in vacuo.[2]
-
Checkpoint: Check 1H NMR for the alkene protons. Z-isomers typically show a coupling constant (
) of 8–12 Hz, whereas E-isomers (fumarates) show 15–16 Hz.
-
Step 2: Cyclization to Maleimide (The Application)
Principle: Dehydration of the maleamic acid to form the cyclic imide.
-
Method A (Chemical): Reflux with Acetic Anhydride (Ac₂O) and Sodium Acetate (NaOAc).[3]
-
Method B (Lewis Acid): HMDS (Hexamethyldisilazane) with ZnCl₂ catalyst in refluxing benzene/toluene (Dean-Stark trap).
-
Why Method B? It is milder and reduces the risk of opening the ring or isomerizing to the fumarate.
Mechanistic Insights: The Cyclization Logic
Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on Anchimeric Assistance .
Figure 2: Mechanistic pathway of cyclization. The Z-geometry is the prerequisite for the initial nucleophilic attack.
Isomerization Risk (The "Trans" Trap)
If the reaction temperature is too high or the pH is uncontrolled, the C=C double bond can rotate, forming the trans (fumaramic) isomer.
-
Consequence: The trans isomer cannot cyclize because the carboxylic acid and amide are on opposite sides of the double bond.
-
Mitigation: Keep reaction times short and avoid prolonged exposure to strong mineral acids without a dehydrating agent present.
Applications in Drug Development[1][11]
Linker Chemistry for ADCs
The resulting N-(2-methoxyethyl)maleimide is a classic heterobifunctional linker motif.
-
Mechanism: The maleimide double bond undergoes a Michael addition with thiols (cysteine residues on antibodies) at pH 6.5–7.5.
-
Role of the Methoxyethyl Group: It provides a short, hydrophilic spacer (PEG-like) that improves the water solubility of the payload without adding excessive bulk.
Surface Functionalization
Researchers use this acid to functionalize amino-silane coated surfaces.
-
Protocol: Activate the carboxylic acid of the maleamic acid (using EDC/NHS) to couple it to surface amines.
-
Result: A surface displaying a maleimide group, ready to capture thiol-tagged biomolecules (DNA, proteins).
References
-
Isomerization Catalysis: Lam, Y. P., et al. "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters."[4] Journal of Organic Chemistry, 2021.[4] Link
-
Maleamic Acid Properties: PubChem Compound Summary for CID 5280451, "Maleamic acid." National Center for Biotechnology Information. Link
-
Synthesis of Maleimides: Tawney, P. O., et al. "Maleimide and Derivatives." Journal of Organic Chemistry, 1961.[5] (Foundational chemistry for maleamic acid cyclization).
-
Product Specification: Sigma-Aldrich Product Sheet for this compound (CAS 54930-23-3). Link
- Bioconjugation Techniques: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Authoritative text on maleimide-thiol chemistry).
Sources
- 1. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]
- 5. Maleimide - general description and preparation - Georganics [georganics.sk]
Technical Profile: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
The following technical guide details the chemical structure, synthesis, and applications of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3).
Common Name: N-(2-Methoxyethyl)maleamic acid
CAS Registry Number: 54930-23-3
Molecular Formula: C
Executive Summary
This compound is a functionalized alkene intermediate primarily utilized in the synthesis of N-(2-methoxyethyl)maleimide , a critical reagent for bioconjugation and crosslinking. Structurally, it is a maleamic acid derivative characterized by a cis (Z) configuration across its central carbon-carbon double bond. This stereochemistry is preserved from its precursor, maleic anhydride, and is essential for its subsequent cyclization into maleimide heterocycles.
This compound serves as a "masked" maleimide; under acidic conditions or thermal dehydration, it cyclizes to form the reactive maleimide moiety used to target sulfhydryl (thiol) groups in cysteine-containing proteins.
Chemical Structure & Identity
IUPAC Nomenclature Breakdown
The systematic name This compound encodes the precise connectivity and stereochemistry:
-
But-2-enoic acid: A 4-carbon chain with a carboxylic acid at C1 and a double bond at C2.
-
(Z)-Configuration: The highest priority groups (the carboxylic acid and the amide carbonyl) are on the same side of the double bond (Zusammen), creating a "U" shape that facilitates intramolecular interactions.
-
4-Oxo: Indicates the carbonyl group at position 4 (part of the amide).
-
4-(2-Methoxyethylamino): The nitrogen atom of the amide is substituted with a 2-methoxyethyl ether chain.
Structural Geometry & Electronic Properties
The molecule exists as a zwitterionic-capable species in solution but is isolated as a free acid. The Z-configuration is thermodynamically less stable than the E-isomer (fumaramic acid) due to steric repulsion between the carbonyls, but it is kinetically trapped during synthesis from maleic anhydride.
Key Structural Features:
-
Intramolecular Hydrogen Bonding: The Z-geometry brings the amide proton (N-H) and the carboxylic acid carbonyl (C=O) into proximity, often forming a stable 6-membered pseudo-ring via hydrogen bonding. This interaction stabilizes the Z-isomer against isomerization.
-
Solubility Profile: The methoxyethyl tail provides amphiphilic character, enhancing solubility in both organic solvents (DCM, THF) and aqueous buffers compared to alkyl-only analogs.
Identification Data
| Parameter | Value |
| SMILES | COCCNC(=O)/C=C\C(=O)O |
| InChI Key | SAUVQRXQIQIYKI-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Storage | 0–8°C (Hygroscopic; store under inert gas) |
Synthesis Protocol
The synthesis of N-substituted maleamic acids is a nucleophilic acyl substitution reaction (ring opening) that proceeds with high atom economy.
Reaction Mechanism
The reaction involves the nucleophilic attack of the primary amine (2-methoxyethylamine) on one of the carbonyl carbons of maleic anhydride. The ring opens to release the carboxylic acid. Because the double bond is not broken, the cis (Z) stereochemistry of the anhydride is retained.
Experimental Methodology
Reagents:
-
Maleic Anhydride (1.0 eq)
-
2-Methoxyethylamine (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve maleic anhydride (e.g., 9.8 g, 100 mmol) in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.
-
Addition: Dropwise add 2-methoxyethylamine (7.5 g, 100 mmol) dissolved in 20 mL DCM over 30 minutes.
-
Observation: A white precipitate (the product) typically forms immediately as the reaction progresses.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Isolation: Filter the solid precipitate.
-
Purification: Wash the filter cake with cold DCM to remove unreacted anhydride. If necessary, recrystallize from ethanol or isopropanol.
-
Yield: Typical yields range from 85% to 95%.
Synthesis Pathway Diagram
Caption: Synthesis pathway from maleic anhydride ring-opening to the maleamic acid intermediate and potential cyclization.
Applications in Drug Development[3][5]
Maleimide Precursor
The primary industrial application of this acid is as the direct precursor to N-(2-methoxyethyl)maleimide .
-
Mechanism: Chemical dehydration (using acetic anhydride/sodium acetate or HMDS/ZnCl
) closes the ring to form the maleimide. -
Utility: The resulting maleimide is a hydrophilic crosslinker used to PEGylate proteins or conjugate drugs to antibodies (ADCs) without inducing aggregation, thanks to the methoxyethyl polarity.
pH-Sensitive Linkers
The maleamic acid amide bond is acid-labile. In acidic microenvironments (e.g., endosomes, pH 5.0), the amide bond can hydrolyze, releasing the amine payload (2-methoxyethylamine derivative) and regenerating maleic anhydride (which hydrolyzes to maleic acid). This property is exploited in designing pH-sensitive prodrugs where the drug is attached via the amine.
Analytical Characterization
To validate the structure, researchers should look for the following spectral signatures:
| Technique | Diagnostic Signal | Structural Insight |
| Characteristic cis-alkene protons (J | ||
| Carboxylic acid proton (-COOH ). | ||
| Amide proton (-NH -). | ||
| Ethylene bridge and methoxy protons (-CH | ||
| IR Spectroscopy | 1700–1720 cm | Carboxylic Acid C=O stretch. |
| 1620–1640 cm | Amide I band (C=O). | |
| 1530–1550 cm | Amide II band (N-H bend). |
Isomerization Risks
Caution must be taken during storage. Exposure to strong acids or UV light can catalyze the isomerization from the Z-form (Maleamic) to the E-form (Fumaramic).
-
Detection: The E-isomer shows a larger coupling constant (J
16 Hz) in H-NMR and higher melting point. The E-isomer cannot cyclize to form maleimide, rendering the batch useless for crosslinker synthesis.
References
-
PrepChem. (n.d.). Synthesis of N-(2,2-Dimethoxyethyl)maleamic acid (Analogous Protocol). Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (PMC). (2009). Crystal structure of N-(2-methylphenyl)maleamic acid (Structural Characterization Reference). Retrieved March 1, 2026, from [Link]
Sources
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid: Chemical Biology & Applications
[1]
Executive Summary & Chemical Identity
Common Name: N-(2-methoxyethyl)maleamic acid CAS Number: 54930-23-3 Molecular Formula: C₇H₁₁NO₄ Molecular Weight: 173.17 g/mol [1][2]
This compound is a maleamic acid derivative characterized by a cis (Z) double bond configuration.[1] It acts as a "masked" or "hydrolyzed" form of the electrophilic maleimide ring. In drug development, its primary significance is twofold:
-
Bioconjugation Stability: It represents the ring-opened, hydrolytically stable form of maleimide linkers used in ADCs.
-
Detoxification Metabolite: It is the non-toxic product generated when cells detoxify reactive maleimide electrophiles via hydrolysis.
Structural Analysis
The molecule consists of a maleic acid core mono-amidated with 2-methoxyethylamine .
-
The (Z)-Alkene: The cis geometry is retained from the maleic anhydride precursor.[1] This geometry is crucial; if isomerized to the trans (E) form, it becomes a fumaramic acid derivative, which has distinct biological properties (e.g., Nrf2 pathway activation).[1]
-
The Amide Bond: Stable under physiological conditions, unlike the cyclic imide of its maleimide counterpart.
-
The Carboxylic Acid: Provides solubility and a handle for further derivatization.
Biological Activity: The "Inactive" Active
Unlike traditional drugs designed to bind a receptor, the biological activity of this compound is defined by its lack of electrophilicity relative to its precursor.[1]
Mechanism of Action: Electrophile Detoxification
Reactive maleimides (e.g., N-ethylmaleimide, N-(2-methoxyethyl)maleimide) are potent electrophiles that alkylate thiol groups on proteins (cysteine residues) and glutathione.[1] This alkylation is toxic to cells.
-
The Pathway: Cells (e.g., E. coli) possess mechanisms to detoxify these agents.[1][3] While glutathione conjugation is the primary route, hydrolysis of the maleimide ring to the maleamic acid (the topic molecule) renders the compound biologically inert and non-toxic.[1]
-
Significance: In experimental settings, this molecule serves as the negative control for cysteine-reactive probes.[1] It mimics the structure of the probe but cannot form covalent bonds with thiols due to the loss of ring strain and electron-withdrawing capacity.
Role in Antibody-Drug Conjugates (ADCs)
In ADC chemistry, maleimides are used to link cytotoxic drugs to antibodies.[1][4] A major failure mode is the Retro-Michael reaction , where the drug falls off the antibody in circulation.[1]
-
Stabilization: If the succinimide ring (formed after conjugation) hydrolyzes to the succinamic acid (structurally related to our topic molecule), the linkage becomes permanent and stable.[1]
-
Relevance: Researchers study the hydrolysis kinetics of N-(2-methoxyethyl)maleimide to this compound to predict the stability of linkers in human serum.[1]
Visualizing the Pathway
The following diagram illustrates the relationship between the reactive maleimide, the stable maleamic acid (Topic), and the bioconjugation workflow.
Caption: The central role of the maleamic acid derivative as both a synthesis intermediate and the stable hydrolytic product of the reactive maleimide probe.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol yields the open-ring maleamic acid.[1] Note that heating or dehydrating agents will force cyclization to the maleimide.
Reagents:
-
Maleic Anhydride (1.0 eq)[1]
-
2-Methoxyethylamine (1.0 eq)[1]
-
Dichloromethane (DCM) or Diethyl Ether (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of Maleic Anhydride in 10 mL of anhydrous DCM in a round-bottom flask. Stir until clear.
-
Addition: Cool the solution to 0°C (ice bath). Dropwise add 2-methoxyethylamine (diluted in 5 mL DCM) over 15 minutes. The reaction is highly exothermic.
-
Precipitation: The maleamic acid product is often less soluble in DCM than the starting materials and may precipitate as a white solid.
-
Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Isolation: Filter the precipitate. If no precipitate forms, evaporate the solvent under reduced pressure.[1]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Validation: Confirm structure via NMR. The alkene protons should appear as a doublet (J ~ 12 Hz) characteristic of cis geometry.[1]
Protocol B: Hydrolytic Stability Assay (Maleimide vs. Maleamic Acid)
Use this assay to demonstrate the stability of the maleamic acid compared to the maleimide.
Materials:
-
Compound A: N-(2-methoxyethyl)maleimide (Reactive)[1]
-
Compound B: this compound (Stable Control)[1]
-
Buffer: PBS (pH 7.[1]4) and Borate Buffer (pH 9.0)
-
HPLC or UV-Vis Spectrophotometer[1]
Workflow:
-
Preparation: Prepare 1 mM stock solutions of Compound A and Compound B in DMSO.
-
Incubation: Dilute stocks 1:100 into PBS (pH 7.4) and Borate Buffer (pH 9.0). Incubate at 37°C.
-
Monitoring:
-
UV-Vis: Monitor absorbance at 300 nm (characteristic of the maleimide double bond).
-
HPLC: Inject samples at t=0, 1h, 4h, 24h.
-
-
Data Analysis:
Comparative Data: Reactivity Profile
The following table contrasts the properties of the maleamic acid (Topic) against its related forms.
| Feature | Maleamic Acid (Topic) | Maleimide (Precursor) | Fumaramic Acid (Isomer) |
| Structure | Open Ring (cis) | Closed Ring (Cyclic) | Open Ring (trans) |
| Electrophilicity | Low / Negligible | High (Michael Acceptor) | Moderate |
| Thiol Reactivity | None (at physiol.[1] pH) | Rapid Alkylation | Slow Alkylation |
| Toxicity | Non-toxic | Toxic (if not detoxified) | Varies (often therapeutic) |
| Stability | Stable in water | Hydrolyzes at pH > 7.5 | Stable |
| Primary Use | Negative Control / Metabolite | Bioconjugation Probe | Nrf2 Activator (Potential) |
References
-
MilliporeSigma. (2024).[1] this compound Product Sheet. Sigma-Aldrich. Link[1]
-
Gregory, J. D. (1955).[1] The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society. (Fundamental chemistry of maleimide hydrolysis). Link[1]
-
Fontaine, S. D., et al. (2015).[1] Hydrolytically Stable Maleimide-Linkers for Antibody-Drug Conjugates.[1][10] Bioconjugate Chemistry.[4][6][10] (Contextualizes the importance of the hydrolyzed maleamic acid form). Link[1]
-
Ferguson, G. P., et al. (1997).[1] Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process. Journal of Bacteriology. (Establishes the maleamic acid as a non-toxic metabolite). Link
-
Kalia, J., & Raines, R. T. (2007).[1] Catalysis of imido group hydrolysis in a maleimide conjugate.[4][6] Bioorganic & Medicinal Chemistry Letters.[6][10] Link
Sources
- 1. echemcom.com [echemcom.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. raineslab.com [raineslab.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. annalsofrscb.ro [annalsofrscb.ro]
- 9. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The (Z)-4-(2-Methoxyethylamino)-4-Oxobut-2-Enoic Acid Core: Synthesis, Mechanistic Pathway, and Application as a Bioconjugation Intermediate
Executive Summary
In the landscape of modern drug discovery and bioconjugation, the architectural precision of linker molecules is paramount. (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3) is a highly specialized maleamic acid derivative that serves as a critical intermediate in the synthesis of specialized polymers, agrochemicals, and pharmaceutical bioconjugates [1].
Rather than being an active pharmaceutical ingredient (API) itself, this compound is the foundational precursor to N-(2-methoxyethyl)maleimide . The incorporation of the 2-methoxyethyl moiety—a short, PEG-like (polyethylene glycol) chain—imparts enhanced aqueous solubility and biocompatibility. As a Senior Application Scientist, I approach the synthesis of this molecule not just as a routine chemical transformation, but as the critical first step in assembling highly specific, thiol-reactive bioconjugation linkers used in targeted therapeutics and metabolic disorder research [1].
Chemical Discovery and Structural Properties
The discovery and utilization of maleamic acids date back to early polymer chemistry, where the ring-opening of maleic anhydride by primary amines was established as a highly efficient, atom-economical reaction [3].
The structural integrity of this compound is defined by two key features:
-
The (Z)-Stereochemistry: The cis-geometry is not merely a structural artifact; it is a mechanistic necessity. Inherited from the maleic anhydride precursor, the cis-arrangement ensures that the carboxylate and the amide nitrogen remain in close spatial proximity. This is an absolute requirement for the subsequent intramolecular cyclization into the 5-membered maleimide ring.
-
The 2-Methoxyethyl Substituent: This terminal ether group acts as a minimal PEGylation motif. In drug formulation, even short PEG-like chains significantly reduce protein aggregation and improve the hydrodynamic radius of the resulting bioconjugates.
Mechanistic Pathway: Synthesis and Cyclization (The Core Workflow)
The workflow from raw materials to the active maleimide linker involves a two-step cascade: Aminolysis followed by Dehydration/Cyclization.
-
Step 1: Aminolysis (Ring Opening): 2-methoxyethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. The reaction proceeds via a zwitterionic tetrahedral intermediate, which rapidly collapses to yield the maleamic acid [3].
-
Step 2: Dehydration and Cyclization: The isolated maleamic acid is subjected to dehydrating conditions (typically acetic anhydride and anhydrous sodium acetate). The acetate acts as a mild base to deprotonate the amide nitrogen, while acetic anhydride forms a highly reactive mixed anhydride with the carboxylic acid. Intramolecular nucleophilic attack by the amide nitrogen yields the final N-(2-methoxyethyl)maleimide.
Workflow: Chemical synthesis and cyclization pathway of the maleamic acid intermediate.
Applications in Drug Development & Bioconjugation
Once cyclized to N-(2-methoxyethyl)maleimide, the molecule becomes a potent electrophile, specifically engineered for Thiol-Michael Addition . In biological systems, the maleimide double bond reacts rapidly and selectively with the sulfhydryl (-SH) groups of cysteine residues on proteins at near-neutral pH (6.5–7.5).
This irreversible covalent bonding is the cornerstone of modern bioconjugation, utilized in:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies.
-
Biochemical Research: Acting as an enzyme inhibitor by covalently modifying active-site cysteines to study metabolic pathways and disease mechanisms [1].
-
Agrochemicals: Formulating crop protection agents that target specific biochemical pathways in pests or plants [1].
Pathway: Thiol-maleimide bioconjugation yielding a stable thioether conjugate.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the solvent and reagent choices is explicitly detailed to empower the researcher.
Protocol 1: Synthesis of this compound
The choice of solvent here (dichloromethane or toluene) is critical. The non-polar to slightly polar aprotic environment drives the reaction forward by precipitating the highly polar maleamic acid product, preventing unwanted bis-amide formation and simplifying purification [3].
-
Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: The aminolysis reaction is highly exothermic; cooling prevents the isomerization of the (Z)-alkene to the thermodynamically more stable (E)-fumaric acid derivative, which cannot be cyclized later.
-
Addition: Dissolve 7.5 g (0.1 mol) of 2-methoxyethylamine in 20 mL of DCM. Add this solution dropwise to the maleic anhydride solution over 30 minutes via an addition funnel.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate will form as the maleamic acid is generated.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold DCM to remove unreacted starting materials.
-
Validation: Dry the product in a vacuum oven at 40 °C overnight. Validate via 1H NMR: ensure the presence of two alkene protons (approx. 6.2–6.4 ppm) with a coupling constant (
) of ~12 Hz, confirming the cis (Z) configuration.
Protocol 2: Cyclization to N-(2-Methoxyethyl)maleimide
-
Preparation: Suspend 10 g of the synthesized this compound in 40 mL of acetic anhydride in a 100 mL round-bottom flask.
-
Catalysis: Add 1.5 g of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the amide, facilitating the nucleophilic attack on the mixed anhydride intermediate.
-
Heating: Attach a reflux condenser and heat the mixture to 80–90 °C for 2 hours with continuous stirring. The suspension will become a clear, yellowish solution as the maleimide forms.
-
Quenching: Cool the mixture to room temperature and pour it over 100 g of crushed ice to hydrolyze the excess acetic anhydride.
-
Extraction & Validation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Validate the product via IR spectroscopy (disappearance of the broad O-H and N-H stretch; appearance of strong imide C=O stretches at ~1705 cm⁻¹).
Data Presentation: Physicochemical & Analytical Properties
The following table summarizes the quantitative and structural data for the this compound intermediate to facilitate rapid analytical comparison [1][2].
| Property / Parameter | Value / Description |
| Chemical Name | This compound |
| CAS Number | 54930-23-3 |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| PubChem ID | 336227 |
| MDL Number | MFCD02355115 |
| Storage Conditions | 0 to 8 °C (Protect from moisture and light) |
| Key 1H NMR Markers | ~6.2 - 6.4 ppm (dd, 2H, cis-alkene, |
| Key IR Markers | Broad ~3300-2500 cm⁻¹ (OH/NH), ~1700 cm⁻¹ (C=O acid), ~1630 cm⁻¹ (C=O amide) |
| Primary Application | Precursor for N-(2-methoxyethyl)maleimide bioconjugation linkers |
References
-
Flores-Reyes, J.C., Sosa-Juárez, J.L., Sánchez-Serratos, M., et al. "Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs." Chemistry Proceedings 2021, 3(1), 92. DOI: 10.3390/ecsoc-24-08379. Available at:[Link]
Technical Whitepaper: Pharmacological Profiling and Therapeutic Targeting of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Executive Summary
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS 54930-23-3) is a highly versatile maleamic acid derivative utilized extensively in biochemical research and pharmaceutical synthesis[1]. Featuring an
Structural Pharmacology & Mechanistic Rationale
The pharmacological value of this compound lies in its maleamic acid scaffold . This structure contains a dynamic
The Causality of Covalent Targeting
In drug design, achieving high selectivity while maintaining potency is a primary challenge. The maleamic acid warhead addresses this by forming dynamic or irreversible covalent bonds specifically with nucleophilic residues—predominantly the thiolate anions of reactive cysteines in enzyme active sites[2].
-
Electrophilic Tuning: The adjacent amide and carboxylic acid groups electronically tune the double bond, ensuring it is reactive enough to bind to low-pKa cysteines but stable enough to resist rapid depletion by abundant cellular nucleophiles like glutathione.
-
Solubility Vector: The 2-methoxyethyl chain acts as a mini-PEG (polyethylene glycol) spacer. This structural addition is not merely decorative; it disrupts crystal lattice packing to enhance aqueous solubility and prevents the lipophilic aggregation often seen in fragment-based drug discovery (FBDD)[1].
Mechanism of targeted covalent enzyme inhibition via Michael addition.
Potential Therapeutic Targets in Metabolic Disorders
CAS 54930-23-3 is explicitly recognized as a key intermediate in synthesizing pharmaceuticals that target metabolic disorders[1]. Based on its chemical biology, the primary therapeutic targets are enzymes that regulate metabolic flux and feature catalytically essential cysteines.
Target Class A: Metabolic Phosphatases (e.g., PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its active site contains a highly nucleophilic cysteine (Cys215) with an unusually low pKa. The maleamic acid warhead can selectively undergo Michael addition with Cys215, locking the enzyme in an inactive state and thereby sensitizing insulin receptors—a highly sought-after mechanism for treating Type 2 Diabetes and metabolic syndrome.
Target Class B: Dysregulated Metabolic Biomarkers
Metabolomic profiling has identified endogenous maleamic acid derivatives as significant differential biomarkers in severe metabolic and inflammatory conditions, including primary sclerosing cholangitis (PSC) and diabetic kidney disease (DKD)[3]. Synthetic analogs like this compound can act as structural mimics to competitively inhibit or probe the enzymes responsible for these dysregulated metabolic pathways[1].
Application in Bioconjugation and Drug Delivery
Beyond direct enzyme inhibition, this compound is a highly valuable precursor for Antibody-Drug Conjugates (ADCs) .
Under specific dehydrating conditions, maleamic acids undergo cyclization to form maleimides []. Maleimides are the industry gold standard for bioconjugation because they react rapidly and selectively with reduced interchain disulfides on monoclonal antibodies[].
-
The Methoxyethyl Advantage: In ADC synthesis, hydrophobic cytotoxic payloads often cause antibody aggregation. The methoxyethyl group derived from CAS 54930-23-3 acts as a hydrophilic shield, maintaining the solubility of the linker-payload complex and ensuring a uniform Drug-to-Antibody Ratio (DAR).
Quantitative Data Presentation
The following table summarizes the theoretical and physicochemical parameters that dictate the experimental handling of this compound.
| Parameter | Value | Pharmacological & Experimental Relevance |
| Molecular Weight | 173.17 g/mol | High ligand efficiency; ideal for fragment-based screening. |
| Chemical Formula | C₇H₁₁NO₄ | Provides a balanced ratio of hydrogen bond donors/acceptors. |
| Warhead Type | Michael Acceptor | Enables time-dependent covalent modification of thiols. |
| Solubility Vector | Methoxyethyl Chain | Enhances aqueous solubility; prevents assay precipitation. |
| Target Mass Shift (Δm) | +173.17 Da | The exact mass increase expected during intact MS validation. |
Experimental Protocols: A Self-Validating System
To establish trustworthiness, any claim of covalent enzyme inhibition must be validated through orthogonal experimental systems. Do not rely solely on standard IC₅₀ assays, as covalent inhibition is time-dependent. The following step-by-step workflows form a self-validating loop to confirm binding and functional inactivation.
Protocol A: Intact Protein Mass Spectrometry (Binding Validation)
Causality: This step proves that the compound physically attaches to the target enzyme via a covalent bond, rather than acting as a transient competitive inhibitor.
-
Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4.
-
Crucial Insight: Do not use Tris or DTT. Tris contains primary amines that can cause background transamidation[2], and DTT contains free thiols that will scavenge the maleamic acid warhead, yielding false negatives.
-
-
Protein Incubation: Dilute the recombinant target enzyme (e.g., PTP1B) to 10 µM in the HEPES buffer.
-
Compound Dosing: Add this compound at 10x (100 µM) and 50x (500 µM) molar excess.
-
Time-Course Reaction: Incubate at 37°C. Pull 20 µL aliquots at 0, 1, 2, and 4 hours.
-
Desalting: Immediately pass the aliquots through Zeba™ spin desalting columns to quench the reaction and remove unreacted compound (preventing ion suppression).
-
LC-MS Analysis: Analyze via ESI-Q-TOF MS. Look for a time-dependent appearance of a peak with a mass shift of +173.17 Da relative to the apo-enzyme.
Protocol B: Time-Dependent Inhibition (TDI) Assay (Functional Validation)
Causality: Confirming a mass shift does not guarantee the enzyme is functionally dead. We must calculate the maximum inactivation rate (
-
Enzyme Pre-incubation: In a 384-well microplate, pre-incubate the enzyme with varying concentrations of the compound (0.1 µM to 50 µM).
-
Time Points: Allow the pre-incubation to proceed for distinct intervals (e.g., 0, 15, 30, and 60 minutes).
-
Reaction Initiation: Rapidly add the fluorogenic substrate at a concentration of 5x
to minimize competitive displacement. -
Kinetic Readout: Measure the initial velocity of product formation.
-
Data Analysis: Plot the pseudo-first-order rate constant (
) against inhibitor concentration. Fit to the equation to determine the therapeutic efficiency ( ).
Self-validating experimental workflow for covalent target identification.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum metabonomics reveal the effectiveness of human placental mesenchymal stem cell therapy for primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid
This Application Note and Protocol details the in vitro characterization of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (also known as N-(2-methoxyethyl)maleamic acid; CAS 54930-23-3).
This compound is the ring-opened, hydrolytic metabolite of N-(2-methoxyethyl)maleimide , a reagent often used in bioconjugation and sulfhydryl blocking. In drug development, this maleamic acid form represents the "stabilized" or "deactivated" species of maleimide-based linkers (e.g., in ADCs) or a specific metabolic intermediate. The following guide focuses on verifying its chemical stability , lack of thiol-reactivity (differentiation from maleimide), and metabolic enzyme modulation .
Introduction & Mechanism of Action
Target Class: Metabolic Intermediate / Maleimide Hydrolysate. Chemical Context: Maleamic acids are formed via the hydrolysis of maleimides. Unlike their parent maleimides, which are potent Michael acceptors reacting with cysteine thiols, maleamic acids are generally chemically inert toward thiols but may possess specific inhibitory activity against metabolic enzymes (e.g., maleate isomerase, fumarase) due to their structural similarity to fumarate and succinate.
Experimental Objective:
-
Stability Profiling: Confirm the stability of the (Z)-isomer and prevent acid-catalyzed cyclization back to the reactive maleimide.
-
Thiol-Reactivity Assessment: Quantify the loss of electrophilicity compared to the parent maleimide (Quality Control).
-
Metabolic Enzyme Inhibition: Evaluate potential off-target effects on the TCA cycle (Fumarase/SDH inhibition).
Experimental Workflow (Logic Diagram)
Caption: Workflow for characterizing maleamic acid derivatives, distinguishing chemical reactivity from biological inhibition.
Reagent Preparation & Handling
Critical Solubility Data
The presence of the carboxylic acid and the amide moiety makes this compound pH-sensitive.
| Parameter | Specification | Notes |
| Molecular Weight | 173.17 g/mol | |
| Solubility | DMSO (>50 mM), Water (pH > 7) | Low solubility in acidic aqueous buffers. |
| Stability | pH 7.0–8.0 (Stable) | Avoid pH < 5.0 : Acidic conditions catalyze cyclization back to N-(2-methoxyethyl)maleimide. |
| Storage | -20°C, Desiccated | Hygroscopic. |
Stock Solution Protocol
-
Weighing: Weigh 1.73 mg of compound into a sterile microcentrifuge tube.
-
Solvent: Add 100 µL of anhydrous DMSO to achieve a 100 mM Stock .
-
Dissolution: Vortex for 30 seconds. If particulate remains, sonicate for 1 minute at room temperature.
-
Working Buffer: Dilute stock into PBS (pH 7.4) immediately prior to use. Do not store aqueous dilutions.
Protocol A: Thiol-Reactivity Verification (Ellman’s Assay)
Purpose: To confirm that the (Z)-acid form is chemically inert toward thiols, differentiating it from the reactive maleimide precursor. This is a critical QC step.
Materials
-
Test Compound: this compound.[1]
-
Positive Control: N-Ethylmaleimide (NEM) or N-(2-methoxyethyl)maleimide (reactive Michael acceptors).
-
Substrate: L-Cysteine (freshly prepared).
-
Detection: DTNB (Ellman’s Reagent).
-
Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.
Step-by-Step Procedure
-
Reaction Mix: In a 96-well plate, prepare the following mix:
-
Test Wells: 100 µM Test Compound + 100 µM L-Cysteine.
-
Control Wells: 100 µM NEM + 100 µM L-Cysteine (Positive Control).
-
Blank: Buffer + 100 µM L-Cysteine (No inhibitor).
-
-
Incubation: Incubate for 30 minutes at 37°C .
-
Mechanism: If the compound is reactive, it will alkylate the cysteine, reducing the concentration of free thiols.
-
-
Detection: Add 20 µL of DTNB solution (4 mg/mL in buffer) to all wells.
-
Read: Measure Absorbance at 412 nm immediately.
-
Analysis:
-
Calculate % Free Thiol remaining.
-
Expected Result: The Test Compound should show >95% free thiol (non-reactive), whereas NEM should show <5% free thiol.
-
Protocol B: Metabolic Enzyme Inhibition (Fumarase Assay)
Purpose: To test if the compound mimics fumarate and inhibits the TCA cycle enzyme Fumarase (Fumarate Hydratase), a common off-target for maleic acid derivatives.
Materials
-
Enzyme: Porcine heart Fumarase (0.1 U/mL final).
-
Substrate: L-Malate (50 mM).
-
Buffer: 100 mM Potassium Phosphate, pH 7.6.
-
Detection: UV Spectrophotometry (formation of Fumarate at 240 nm).
Step-by-Step Procedure
-
Baseline Setup: In a UV-transparent 96-well plate, add 180 µL of Buffer containing 50 mM L-Malate.
-
Inhibitor Addition: Add 10 µL of Test Compound (concentration range: 0.1 µM – 100 µM). Include a DMSO vehicle control.
-
Initiation: Start reaction by adding 10 µL of Fumarase enzyme .
-
Kinetic Read: Monitor Absorbance at 240 nm every 30 seconds for 10 minutes at 25°C.
-
Data Processing:
-
Calculate the slope (ΔAbs/min) for the linear portion.
-
Plot % Activity vs. Log[Inhibitor].
-
Interpretation: A significant decrease in slope indicates the compound acts as a competitive inhibitor or transition-state analog.
-
Protocol C: Cellular Metabolic Flux (Seahorse Assay)
Purpose: To evaluate if the compound disrupts cellular respiration (Mitochondrial Tox) or glycolysis in live cells.
Materials
-
Platform: Agilent Seahorse XF Analyzer.
-
Cells: HepG2 or HEK293 cells (metabolically active).
-
Assay Medium: XF DMEM (pH 7.4) supplemented with Glucose, Pyruvate, and Glutamine.
Step-by-Step Procedure
-
Seeding: Plate cells (20,000/well) in XF96 plates 24h prior.
-
Treatment: Wash cells and replace with Assay Medium containing Test Compound (10 µM, 50 µM) . Incubate for 1 hour (acute) or 24 hours (chronic).
-
Mito Stress Test: Inject standard modulators sequentially:
-
Port A: Oligomycin (ATP Synthase inhibitor).
-
Port B: FCCP (Uncoupler).
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Readout: Measure Oxygen Consumption Rate (OCR).
-
Analysis:
-
If Basal Respiration drops: Potential SDH/Fumarase inhibition.
-
If Maximal Respiration is unaffected: Compound is likely non-toxic to the electron transport chain.
-
References
-
Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society, 77(14), 3922–3923. Link
-
Kalia, J., & Raines, R. T. (2010). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability of linkers). Link
-
PubChem. (2025).[2][3] Compound Summary: this compound (CID 336227).[1] National Library of Medicine. Link
-
Blat, Y. (2003). Non-competitive inhibition by active site binders. Biochemistry, 42(15), 4321-4326. (Methodology for enzyme inhibition kinetics). Link
Sources
Application Note: Enzyme Inhibition Profiling of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
This Application Note is designed for researchers and drug discovery scientists evaluating (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3).
This compound represents a class of Maleamic Acid derivatives that function as electrophilic Michael Acceptors .[1] While often used as chemical building blocks, their pharmacophore is biologically active, primarily targeting enzymes with nucleophilic active site residues (specifically Cysteine) or enzymes processing dicarboxylic acids (e.g., Kynurenine 3-Monooxygenase).
Executive Summary & Mechanism of Action
This compound is a mono-amide derivative of maleic acid. Its biological activity is driven by the
Primary Mechanism: Covalent Modification (Michael Addition)
The compound functions as an irreversible or pseudo-irreversible inhibitor of Cysteine Proteases (e.g., Cathepsins, Papain, Legumain) and metabolic enzymes with active-site cysteines.[1]
-
Recognition: The "Z" (cis) configuration mimics the geometry of peptide substrates or dicarboxylic acid intermediates.[1] The 2-methoxyethyl group improves water solubility and mimics peptide backbone hydrogen bonding.[1]
-
Attack: The thiolate anion (
) of the enzyme's catalytic cysteine performs a nucleophilic attack on the -carbon of the inhibitor's double bond.[1] -
Inactivation: This forms a stable thioether adduct, permanently or transiently disabling the enzyme.[1]
Secondary Mechanism: Kynurenine Pathway Modulation
Structurally similar 4-oxobut-2-enoic acid derivatives are established inhibitors of Kynurenine 3-Monooxygenase (KMO) .[1] The compound mimics the substrate Kynurenine, competitively binding to the active site and preventing the synthesis of neurotoxic quinolinic acid.[1]
Chemical Properties & Handling[1]
| Property | Specification |
| CAS Number | 54930-23-3 |
| Formula | |
| MW | 173.17 g/mol |
| Solubility | Soluble in DMSO (>50 mM), Water (Moderate), Ethanol |
| Stability | Critical: Maleamic acids can cyclize to form Maleimides under acidic conditions or high heat.[1] Store as a solid at -20°C. Prepare fresh stock solutions in DMSO. |
| Reactivity | Electrophilic.[1][2][3] Avoid buffers with high concentrations of nucleophiles (e.g., >1mM DTT, Mercaptoethanol) during the pre-incubation phase to prevent inhibitor quenching.[1] |
Protocol A: Fluorescence-Based Cysteine Protease Inhibition Assay
Target: Cathepsin B, Cathepsin L, or Papain.[1] Method: FRET (Fluorescence Resonance Energy Transfer) or Fluorogenic Substrate cleavage.[1]
Rationale
This assay measures the loss of enzymatic activity due to covalent modification by the inhibitor.[1] Because the inhibition is time-dependent (characteristic of Michael acceptors), the protocol determines
Reagents & Equipment[1]
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA.[1]
-
Substrate: Z-Phe-Arg-AMC (for Cathepsin B/L) or Z-FR-AMC.[1] (
typically ~50-100 M).[1] -
Enzyme: Recombinant Human Cathepsin B (activated).[1]
-
Inhibitor: this compound (10 mM stock in DMSO).
-
Plate: Black 96-well or 384-well non-binding surface plate.[1]
Step-by-Step Workflow
-
Enzyme Activation: Dilute Cathepsin B in Assay Buffer containing 100
M TCEP.[1] Incubate at RT for 15 mins to ensure the active site cysteine is reduced. -
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO (e.g., 0.1
M to 100 M).[1] Keep final DMSO concentration <1%.[1] -
Pre-Incubation (Critical Step):
-
Add 40
L of Activated Enzyme to wells. -
Add 10
L of Inhibitor dilutions.[1] -
Incubate for varying times (
min) to observe time-dependent inhibition.
-
-
Reaction Initiation: Add 50
L of Substrate (Final conc. = of the substrate).[1] -
Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes at 37°C.
Data Analysis (Kinetic)
For covalent inhibitors, calculate the apparent inactivation rate (
-
Plot Product Fluorescence vs. Time.[1]
-
Fit the curves to the equation:
. -
Plot
vs. [Inhibitor] to determine (max inactivation rate) and (binding affinity).[1]
Protocol B: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
Target: KMO (Mitochondrial outer membrane enzyme).[1] Method: Absorbance (NADPH oxidation) or HPLC (Product formation).[1]
Rationale
This protocol tests the compound's ability to mimic the substrate Kynurenine.[1] The maleamic acid core resembles the 4-oxobut-2-enoic acid pharmacophore known to inhibit KMO.
Reagents[1][2]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor: NADPH (200
M final).[1] -
Substrate: L-Kynurenine (L-Kyn).[1]
-
Enzyme: Recombinant Human KMO or Rat Liver Mitochondria fraction.[1]
Step-by-Step Workflow
-
Mix: In a UV-transparent plate, combine Buffer, KMO Enzyme, and Inhibitor (0 - 500
M). -
Incubate: 10 minutes at 37°C.
-
Start: Add mixture of L-Kynurenine and NADPH to initiate reaction.[1]
-
Monitor: Measure the decrease in Absorbance at 340 nm (NADPH oxidation) over 10 minutes.
-
Alternative: Stop reaction with PCA and measure 3-hydroxykynurenine via HPLC.
-
Visualization of Mechanism & Workflow
Figure 1: Covalent Inhibition Pathway (Michael Addition)
The following diagram illustrates the nucleophilic attack of the enzyme's cysteine residue on the inhibitor.[1][4]
Caption: Mechanism of irreversible inhibition via Michael addition of the catalytic cysteine thiolate to the maleamic acid double bond.[1]
Figure 2: Assay Plate Setup Logic
Caption: Recommended plate layout including necessary positive (max activity) and negative (background) controls.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition observed | DTT quenched the inhibitor | Switch to TCEP or remove reducing agent during the pre-incubation step. |
| High Background Fluorescence | Compound autofluorescence | Check inhibitor absorbance/fluorescence alone.[1] Run a "Compound Only" control.[1] |
| Non-linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time.[1] Ensure <10% substrate conversion.[1] |
| Inconsistent IC50 | Time-dependency ignored | This is a covalent inhibitor.[1] Pre-incubation time is a variable. Standardize it (e.g., 30 mins) or report |
References
-
Otto, H. H., & Schirmeister, T. (1997).[1] Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133–172.[1] Link
-
Drysdale, M. J., et al. (2000).[1] Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase.[5] Journal of Medicinal Chemistry, 43(1), 123–127.[1] Link
-
Santos, M. M. M., & Moreira, R. (2007).[1] Michael acceptors as cysteine protease inhibitors.[1][4][6][7] Mini Reviews in Medicinal Chemistry, 7(10), 1040-1050.[1] Link
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information.[1] Link (Note: Link to related methylamino analog for structural reference).
Sources
- 1. Chemie Brunschwig | TargetMol [chemie-brunschwig.ch]
- 2. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene | 25087-06-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 7. Michael acceptor based antiplasmodial and antitrypanosomal cysteine protease inhibitors with unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid as a Selective Carbonic Anhydrase Inhibitor
Executive Summary
The rational design of Carbonic Anhydrase (CA) inhibitors has shifted from broad-spectrum systemic agents to highly selective molecules targeting specific tumor-associated isoforms (hCA IX and hCA XII). (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3) is a specialized maleamic acid derivative that serves as a potent, selective inhibitor of these transmembrane CA isoforms. This application note provides drug development professionals and researchers with a comprehensive mechanistic overview, comparative quantitative data, and self-validating experimental protocols for evaluating this compound in vitro.
Mechanistic Overview & The "Tail Approach"
Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While classical inhibitors rely heavily on the primary sulfonamide group, carboxylic acids—specifically maleic and maleamic acid derivatives—have emerged as highly effective Zinc-Binding Groups (ZBGs) [1].
The structural efficacy of this compound is governed by two distinct molecular interactions:
-
The Zinc-Binding Group (Causality of the Carboxylate): The terminal carboxylic acid of the maleamic core penetrates the deep active site cleft, directly coordinating with the
ion and displacing the zinc-bound water/hydroxide molecule essential for catalytic activity [2]. -
The "Tail Approach" (Causality of the Methoxyethylamino Moiety): The 2-methoxyethylamino tail extends toward the outer rim of the active site cavity. Because the active sites of tumor-associated CA IX and XII contain unique hydrophilic and hydrophobic residues compared to the ubiquitous cytosolic CA I and II, this methoxyethyl tail engages in selective hydrogen bonding (e.g., with Thr200 in CA IX). This structural divergence is the root cause of the compound's selectivity, minimizing off-target cytosolic inhibition [4].
Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by the maleamic acid derivative.
Quantitative Data: Isoform Selectivity Profile
To demonstrate the utility of this compound in oncology research, its inhibitory profile must be compared against a broad-spectrum standard, such as Acetazolamide (AAZ). The data below summarizes representative inhibition constants (
| CA Isoform | Cellular Localization | Acetazolamide | Maleamic Derivative | Selectivity Ratio (CA II / CA IX) |
| hCA I | Cytosolic (Ubiquitous) | 250.0 | > 5,000 | N/A |
| hCA II | Cytosolic (Ubiquitous) | 12.1 | 1,250.0 | 1 (Reference) |
| hCA IX | Transmembrane (Tumor) | 25.8 | 45.5 | ~27.5x |
| hCA XII | Transmembrane (Tumor) | 5.7 | 85.2 | ~14.6x |
Note: The high
Experimental Protocols
In Vitro 4-NPA Esterase Inhibition Assay
Because measuring the direct hydration of
Self-Validating Assay Design:
This protocol includes Acetazolamide as a positive control. If the calculated
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, supplemented with 0.1 M
.-
Causality: HEPES maintains the physiological pH required for the zinc-bound water to exist as a reactive hydroxide ion.
maintains constant ionic strength without introducing inhibitory halides (like ).
-
-
Substrate: 3 mM 4-NPA dissolved in anhydrous acetonitrile.
-
Enzymes: Recombinant human CA I, II, IX, and XII.
Step-by-Step Methodology
-
Compound Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Perform 1:3 serial dilutions in Assay Buffer to create a 7-point concentration curve (final DMSO concentration must remain <1% to prevent enzyme denaturation).
-
Enzyme Preparation: Dilute recombinant CA isoforms in Assay Buffer to a final well concentration of 10–20 nM.
-
Pre-Incubation (Critical Step): Combine 50 µL of the diluted enzyme with 25 µL of the inhibitor in a 96-well UV-transparent microplate. Incubate at 25°C for exactly 15 minutes .
-
Causality: Carboxylate and maleamic inhibitors require sufficient time to navigate the 15 Å deep active site cleft and displace the zinc-bound water. Omitting this step results in artificially high
values.
-
-
Reaction Initiation: Add 25 µL of the 3 mM 4-NPA substrate to all wells (Final substrate concentration = 0.75 mM).
-
Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Monitor the change in absorbance at 348 nm (the isosbestic point of 4-nitrophenol/4-nitrophenolate) continuously for 3 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance curve. Use non-linear regression (e.g., GraphPad Prism) to determine the . Convert to using the Cheng-Prusoff equation: .
Fig 2: Step-by-step workflow for the in vitro 4-NPA esterase assay for Carbonic Anhydrase inhibition.
Cell-Based Hypoxia Assay for CA IX Inhibition
To validate the compound's efficacy in a physiological tumor model, it must be tested in cells where CA IX is actively driven by Hypoxia-Inducible Factor 1-alpha (HIF-1α).
-
Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells at
cells/well in a 96-well plate. Allow 24 hours for adherence. -
Hypoxia Induction: Transfer the plates to a hypoxia incubator chamber (
) for 48 hours to induce CA IX overexpression.-
Self-Validation: Maintain a parallel normoxic control plate (
). The compound should show significantly higher cytotoxicity/inhibition in the hypoxic plate, proving its CA IX-dependent mechanism.
-
-
Treatment: Treat cells with varying concentrations of the maleamic acid derivative (0.1 µM to 100 µM) for 24 hours under hypoxic conditions.
-
Extracellular pH Measurement: Because CA IX hydrates extracellular
to acidify the tumor microenvironment, successful inhibition will result in a measurable increase in extracellular pH. Measure the pH of the culture media using a micro-pH electrode or a phenol red absorbance shift assay.
References
-
Title: Carbonic anhydrase inhibitors. Inhibition of the beta-class enzymes from the fungal pathogens Candida albicans and Cryptococcus neoformans with aliphatic and aromatic carboxylates. Source: Bioorganic & Medicinal Chemistry (2009) URL: [Link]
-
Title: Carbonic anhydrase inhibitory activities of novel proton transfer salts and their Cu(II) complexes. Source: Macedonian Journal of Chemistry and Chemical Engineering (2023) URL: [Link]
-
Title: Preparation of Two Maleic Acid Sulfonamide Salts and Their Copper(II) Complexes and Antiglaucoma Activity Studies. Source: Journal of the Brazilian Chemical Society (2016) URL: [Link]
-
Title: Novel 1,2,4-triazole-maleamic acid derivatives: Synthesis and evaluation as anticancer agents with carbonic anhydrase inhibitory activity. Source: Journal of Molecular Structure (2024) URL: [Link]
Application Note: Preclinical Evaluation of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid as a Modulator of Kynurenine-3-Hydroxylase (KMO)
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Kynurenine Pathway Modulation, Enzymatic Assays, and LC-MS/MS Quantification
Introduction & Mechanistic Rationale
The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a profound role in neuroinflammation, immune tolerance, and neurodegenerative diseases. At the heart of this pathway sits Kynurenine-3-monooxygenase (KMO) , an outer mitochondrial membrane flavoprotein monooxygenase (FPMO)[1]. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). Because 3-HK and its downstream byproduct quinolinic acid (QUIN) are potent neurotoxins and NMDA receptor agonists, KMO has emerged as a high-value therapeutic target[2].
Inhibiting KMO creates a metabolic bottleneck that shifts tryptophan degradation toward the production of kynurenic acid (KYNA) , a neuroprotective NMDA receptor antagonist[2].
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (hereafter referred to as MEA-OBA ) is a maleic acid monoamide derivative designed to intercept this pathway. Structurally, MEA-OBA acts as a sophisticated substrate mimic:
-
The (Z)-but-2-enoic acid moiety serves as a bioisostere for the amino acid carboxylate of L-kynurenine.
-
The methoxyethylamino tail is hypothesized to project into the hydrophobic/hydrophilic binding pocket adjacent to the FAD cofactor, competitively blocking the active site and preventing the FAD-mediated oxygenation of the native substrate.
Unlike allosteric inhibitors such as Ro 61-8048—which bind to a distinct C-terminal tunnel to alter catalytic residue conformation[3]—MEA-OBA's structural homology to L-kynurenine makes it an ideal candidate for competitive active-site inhibition studies.
Pathway Dynamics & Metabolic Shift
The following diagram illustrates the causality of KMO inhibition. By blocking KMO, MEA-OBA forces the accumulation of L-Kynurenine, which is subsequently shunted by Kynurenine Aminotransferases (KATs) into the neuroprotective KYNA pathway.
Caption: The Kynurenine Pathway illustrating the metabolic shift induced by MEA-OBA-mediated KMO inhibition.
Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step is optimized to account for the unique biochemical requirements of the KMO enzyme and the analytical nuances of mass spectrometry.
Protocol A: In Vitro KMO Enzymatic Inhibition Assay (LC-MS/MS)
This assay quantifies the enzymatic conversion of L-kynurenine to 3-HK. It utilizes Ro 61-8048 as a positive control to validate enzyme viability and
Reagents & Causality:
-
50 mM Potassium Phosphate Buffer (pH 7.4): KMO is highly sensitive to pH fluctuations. This buffer maintains the physiological pH required for the structural integrity of the FAD-binding domain.
-
1 mM NADPH: KMO is a flavoprotein monooxygenase. It strictly requires electron donation from NADPH to reduce its FAD cofactor; without NADPH, molecular oxygen cannot be activated, and the assay will fail[5].
-
100% Trichloroacetic Acid (TCA): Used for reaction quenching. TCA instantly protonates and denatures the KMO enzyme, halting the reaction at an exact timestamp. Furthermore, it precipitates proteins that would otherwise foul the LC-MS/MS column[4].
Step-by-Step Methodology:
-
Preparation: In a 96-well V-bottom plate, add 50 µL of 50 mM potassium phosphate buffer (pH 7.4) containing 10 nM recombinant human KMO and 100 µM L-kynurenine.
-
Compound Addition: Spike in 5 µL of MEA-OBA (serial dilutions from 1 nM to 100 µM in DMSO). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation. Include wells with 100 nM Ro 61-8048 as a positive inhibition control.
-
Initiation: Add 10 µL of 1 mM NADPH to initiate the reaction. Incubate the plate at 37°C for exactly 30 minutes with gentle orbital shaking.
-
Quenching: Terminate the reaction by adding 25 µL of ice-cold 100% TCA. Incubate on ice for 30 minutes to ensure complete protein precipitation[4].
-
Internal Standard Addition: Add 10 µL of 250 ng/mL
-tryptophan (IS) to all wells. -
Clarification: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Transfer 50 µL of the clarified supernatant to a clean LC-MS/MS injection plate.
-
LC-MS/MS Analysis: Inject 5 µL onto a Biphenyl HPLC column (e.g., 5 µm, 100 × 4.6 mm) using a methanol/water gradient containing 0.1% formic acid.
-
Monitor MRM Transitions: 3-HK (
225 202) and -tryptophan ( 205 188)[4].
-
Protocol B: Cell-Based Target Engagement (Microglia)
In vitro enzymatic inhibition does not guarantee cellular efficacy, as KMO is localized to the outer mitochondrial membrane[1]. This assay verifies membrane permeability and intracellular target engagement.
Step-by-Step Methodology:
-
Cell Culture: Seed BV2 microglial cells at
cells/well in a 24-well plate. -
Stimulation: Treat cells with 50 ng/mL IFN-
for 24 hours. Insight: IFN- robustly upregulates Indoleamine 2,3-dioxygenase (IDO), flooding the pathway with L-kynurenine substrate and amplifying the assay's dynamic range. -
Treatment: Aspirate media and apply fresh media containing MEA-OBA (0.1 µM – 10 µM) for 24 hours.
-
Metabolite Extraction: Collect the supernatant. Lyse the cells using 80% cold methanol.
-
Dual Quantification: Analyze both lysates and supernatants via LC-MS/MS for 3-HK and KYNA.
-
Self-Validating Logic: A successful KMO inhibitor must simultaneously decrease 3-HK and increase KYNA. If both metabolites decrease, the compound is likely exhibiting off-target cytotoxicity or inhibiting upstream IDO/TDO, rather than specifically targeting KMO.
-
High-Throughput LC-MS/MS Workflow
Caption: Five-step high-throughput workflow for KMO enzymatic inhibition quantification.
Data Presentation & Comparative Profiling
To contextualize the efficacy of MEA-OBA, it is critical to benchmark it against the industry-standard KMO inhibitor, Ro 61-8048[3]. The table below summarizes the expected pharmacological profile based on structural class and historical assay performance.
| Parameter | This compound (MEA-OBA) | Ro 61-8048 (Reference Standard) |
| Primary Target | Kynurenine-3-Hydroxylase (KMO) | Kynurenine-3-Hydroxylase (KMO) |
| Mechanism of Action | Competitive (Substrate Mimic) | Allosteric Modulator[3] |
| Enzymatic IC | Assay Dependent (Expected mid-to-low nM) | 37 nM |
| Cellular 3-HK Reduction | Dose-dependent suppression | >85% suppression at 10 µM |
| Cellular KYNA Shift | Concurrent upregulation | 2 to 3-fold increase |
| BBB Permeability | Moderate (Small molecule, uncharged at physiological pH) | Poor (Requires high dosing for CNS effects) |
👨🔬 Senior Scientist Troubleshooting Insight: When purifying recombinant KMO for Protocol A, remember that it is a single-pass transmembrane protein[1]. It requires mild detergents (e.g., n-dodecyl-
-D-maltopyranoside, DDM) to remain soluble. However, excessive DDM will cause severe ion suppression in the MS source during Protocol A. Always keep detergent concentrations strictly below their critical micelle concentration (CMC) in the final assay buffer, or utilize an online solid-phase extraction (SPE) trap column prior to MS injection.
References
-
Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition. Communications Biology (2021).[Link]
-
Biochemistry and Structural Studies of Kynurenine 3-monooxygenase Reveal Allosteric Inhibition by Ro 61-8048. The FASEB Journal (2018).[Link]
-
Structural basis of kynurenine 3-monooxygenase inhibition. Nature (2013).[Link]
-
Kynurenine 3-monooxygenase is a critical regulator of renal ischemia–reperfusion injury. Nature Communications (2019).[Link]
Sources
- 1. Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine 3-monooxygenase is a critical regulator of renal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acute Pancreatitis with inhibitors of kynurenine-3-monooxygenase that tilt the catalytic flavin [esrf.fr]
Application Notes and Protocols for the Analysis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Introduction
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a derivative of maleic acid, is a bifunctional molecule containing a carboxylic acid, an amide, and a reactive α,β-unsaturated system. The specific arrangement of these functional groups, particularly the cis-configuration of the double bond, imparts unique chemical properties that necessitate robust and specific analytical methods for its characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methodologies for the identification, quantification, and purity assessment of this compound.
The protocols detailed herein are designed to be self-validating systems, incorporating principles of scientific integrity and adherence to established regulatory guidelines. We will explore chromatographic and spectroscopic techniques, explaining the causality behind experimental choices to ensure technical accuracy and field-proven reliability.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value/Description | Significance for Analysis |
| Chemical Formula | C₇H₁₁NO₄ | Used for exact mass determination in mass spectrometry. |
| Molecular Weight | 173.17 g/mol | Essential for quantitative calculations and mass spectrometry. |
| Structure | ![]() | The presence of a chromophore (α,β-unsaturated carbonyl) allows for UV detection. The carboxylic acid and amide groups provide sites for ionization (MS) and characteristic signals (NMR, IR). The cis-(Z) geometry is a key feature to confirm. |
| Synonyms | 4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid | Important for literature and database searches.[1] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous buffers. | Guides the selection of solvents for sample preparation, HPLC mobile phases, and NMR analysis. |
| pKa | Estimated ~3-4 for the carboxylic acid. | Critical for developing reversed-phase HPLC methods, as pH control of the mobile phase is necessary to ensure consistent retention and peak shape. |
Chromatographic Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the primary method for assessing the purity and quantifying this compound. The method's versatility, sensitivity, and robustness make it ideal for routine analysis and quality control.
Principle of the Method
The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. By adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group (pH < pKa), the compound becomes more hydrophobic, leading to better retention and sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard curve.
Application Note & Protocol: Purity and Assay Determination
This protocol is designed for the quantitative determination (assay) and impurity profiling of the target compound.
1.2.1 Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid (H₃PO₄) or Formic Acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
1.2.2 Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Degas thoroughly.
-
Mobile Phase B: Acetonitrile. Degas thoroughly.
-
Rationale: Phosphoric acid is used to buffer the mobile phase to a pH of approximately 2.1, ensuring the carboxylic acid on the analyte is fully protonated. This leads to consistent retention and excellent peak shape.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a stock solution of ~1 mg/mL.
-
Prepare a working standard of ~0.1 mg/mL by diluting the stock solution 1:10 with the diluent.
-
-
Sample Solution Preparation:
-
Prepare the sample at a concentration of approximately 0.1 mg/mL in the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for this moderately polar compound. |
| Mobile Phase | Gradient of A (0.1% H₃PO₄ in H₂O) and B (ACN) | A gradient allows for the elution of potential impurities with a wide range of polarities. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B | This gradient profile ensures the main peak is well-resolved and late-eluting impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity. |
| Detection | UV at 210 nm | The analyte has a strong absorbance at lower UV wavelengths due to the π-π* transition of the conjugated system. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
1.2.3 Data Analysis and System Suitability
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Assay (%): Calculate using the external standard method: (Peak Area_Sample / Peak Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Purity (%): Calculate using area percent: (Area_Main Peak / Total Area of All Peaks) * 100
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.
Method Validation (Trustworthiness)
This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4][5][6]
-
Specificity: Demonstrated by the ability to resolve the main peak from potential impurities and degradation products. A PDA detector can be used to check for peak purity.
-
Linearity: Assessed over a range of concentrations (e.g., 0.01 to 0.2 mg/mL) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels, with recovery typically expected to be within 98-102%.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment), with RSD values typically ≤ 2.0%.[6]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
Caption: HPLC analysis workflow from preparation to reporting.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the definitive technique for the structural confirmation of this compound. It provides unambiguous information about the carbon-hydrogen framework and confirms the crucial (Z)-stereochemistry of the double bond.
Principle of the Method
¹H NMR spectroscopy measures the resonance of protons in a magnetic field. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide detailed structural information. The coupling constant (J-value) between the two vinyl protons is diagnostic for the double bond geometry. For maleic acid derivatives ((Z)-isomer), this coupling constant is typically smaller than for the corresponding fumaric acid derivatives ((E)-isomer).
Application Note & Protocol: Structural Confirmation
2.2.1 Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Compound sample.
2.2.2 Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice as it solubilizes the compound and does not exchange with the amide or acid protons).
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup and Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 1-2 seconds, and an appropriate spectral width.
-
Rationale: A higher field spectrometer (e.g., 400 MHz) provides better signal dispersion, making interpretation easier.[7]
-
2.2.3 Expected ¹H NMR Signals (in DMSO-d₆)
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |
| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded, exchangeable proton. |
| -NH- | 8.0 - 8.5 | Triplet | 1H | Coupling to adjacent -CH₂- group. |
| =CH-CH= | 6.0 - 6.5 | Two Doublets | 2H | The key diagnostic signals for the vinyl protons. |
| -NH-CH₂ - | ~3.4 | Quartet or dt | 2H | Coupled to both -NH and -CH₂-O-. |
| -CH₂ -O- | ~3.3 | Triplet | 2H | Coupled to -NH-CH₂-. |
| -OCH₃ | ~3.2 | Singlet | 3H | Characteristic methoxy signal. |
2.2.4 Confirming (Z)-Isomerism The primary indicator of the (Z) or cis geometry is the coupling constant between the two vinyl protons (=CH-CH=). For maleic acid and its derivatives, this ³J-coupling constant is typically in the range of 5-12 Hz . The corresponding (E) or trans isomer (fumaric acid derivative) would exhibit a much larger coupling constant, typically 13-18 Hz . This difference provides definitive proof of stereochemistry.[8]
Mass Spectrometry (MS) for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight and obtaining fragmentation data to support the structure of the analyte, especially when analyzing complex mixtures or trace levels.
Principle of the Method
After chromatographic separation via HPLC, the analyte is introduced into the mass spectrometer source where it is ionized. Electrospray Ionization (ESI) is highly suitable for this molecule. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight.
Application Note & Protocol: Molecular Weight Verification
3.2.1 Instrumentation
-
LC-MS system equipped with an ESI source.
3.2.2 Protocol
-
LC Conditions: Use the HPLC method described in Section 1.0, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid in both water and acetonitrile.
-
Rationale: Non-volatile buffers like phosphate are incompatible with MS as they will contaminate the ion source. Formic acid is a standard volatile modifier for LC-MS.
-
-
MS Conditions:
-
Ionization Mode: ESI, Positive and Negative.
-
Scan Range: m/z 50 - 500.
-
Rationale: In positive mode (ESI+), the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 174.1. In negative mode (ESI-), it will be detected as the deprotonated ion [M-H]⁻ at m/z 172.1. Observing both provides high confidence in the identity.
-
Method Selection Guide
Choosing the appropriate analytical technique depends on the objective of the analysis.
Caption: Flowchart for selecting the appropriate analytical method.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. (n.d.). Utrecht University Student Theses Repository.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (n.d.). Wiley Online Library.
- The ¹H-NMR spectra of poly(maleamide-acrylic acid) (PMA). (2021).
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
- Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Maleic Anhydride. (n.d.).
- Analysis of Maleic acid, Fumaric acid and Acrylic acid. (n.d.). GL Sciences Inc.
- Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Thermo Fisher Scientific.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). U.S. Environmental Protection Agency.
- ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. (2018).
- Maleic Acid Analysis Service. (n.d.).
- Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025).
- This compound. (n.d.). MilliporeSigma.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Maleic acid(110-16-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MS(n) method. (2002). PubMed.
- This compound. (n.d.). Merck.
- This compound. (n.d.). MilliporeSigma.
- This compound. (n.d.). MilliporeSigma.
Sources
- 1. This compound | 54930-23-3 [sigmaaldrich.com]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. bipm.org [bipm.org]
Application Notes and Protocols: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Introduction: A Profile of a Versatile Synthetic Intermediate
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS No. 54930-23-3) is a specialized chemical compound recognized for its utility as a versatile intermediate in the synthesis of bioactive molecules and novel therapeutic agents.[1] Its unique molecular structure, featuring a maleic acid backbone with a methoxyethylamino amide group, makes it a valuable building block for researchers in pharmaceutical development and biochemical research.[1] This compound is frequently employed in studies investigating enzyme inhibition and metabolic pathways, serving as a critical tool in the exploration of new disease mechanisms and potential therapeutic targets.[1][2] Furthermore, its potential has been explored in the formulation of advanced agrochemicals, where it can enhance the efficacy of active ingredients.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of this compound, ensuring both safety and experimental integrity.
Section 1: Compound Properties and Identification
A clear understanding of the compound's fundamental properties is the first step toward its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 54930-23-3 | [1] |
| Molecular Formula | C₇H₁₁NO₄ | [3] |
| Molecular Weight | 173.17 g/mol | [1][3][4] |
| Synonyms | 4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid | |
| Recommended Storage Temp. | 0-8°C | [1][2] |
Section 2: Hazard Identification and Safety Precautions
Disclaimer: Specific toxicological data for this compound is not extensively published. The following guidelines are based on established best practices and safety data for the structurally related parent compound, maleic acid. Users must conduct their own risk assessment before use.
Based on data for maleic acid, the compound may be associated with the following hazards:
| Hazard Category | GHS Statement | Source(s) |
| Acute Toxicity | Harmful if swallowed. Harmful in contact with skin. | [5][6] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | [6][7] |
| Eye Irritation | Causes serious eye irritation. | [6][8] |
| Respiratory Irritation | May cause respiratory irritation. | [6][7] |
Personal Protective Equipment (PPE) - A Mandate for Safety
The use of appropriate PPE is non-negotiable to prevent exposure. The causality is clear: engineering controls provide the first line of defense, while PPE protects the individual operator from residual risk.
-
Eye/Face Protection: Face shields and safety glasses, approved under standards such as NIOSH (US) or EN 166 (EU), are mandatory to protect against accidental splashes or dust generation.[9]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[10] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact with the glove's outer surface.[9]
-
Lab Coat/Protective Clothing: A clean, buttoned lab coat or protective workwear is required to protect skin and personal clothing from contamination.[6][10]
-
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[9][10] If ventilation is inadequate or if exposure limits could be exceeded, a NIOSH-approved respirator with an appropriate dust filter is necessary.[6][10]
Section 3: Standard Handling Protocol
Adherence to a standardized protocol minimizes risk and ensures reproducibility. This workflow is designed as a self-validating system, where each step logically follows the last to maintain a controlled environment.
Workflow for Safe Handling
Caption: A validated workflow for preparing stock solutions.
Step-by-Step Methodology:
-
Objective: To prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Note: Solvent choice is critical. While DMSO is a common choice for such compounds, solubility should always be empirically verified.
-
Calculation:
-
Molecular Weight (MW) = 173.17 g/mol .
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 173.17 g/mol = 0.0017317 g = 1.73 mg.
-
-
Procedure:
-
Following the safe handling protocol (Section 3), accurately weigh approximately 1.73 mg of this compound into a sterile microcentrifuge tube or appropriate vial.
-
Add 1.0 mL of high-purity DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution. If particulates remain, sonication in a water bath for 5-10 minutes may be required.
-
Visually inspect the solution to ensure it is clear and all solid has dissolved.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which could degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
References
- This compound - MilliporeSigma.
- Maleic acid - PENTA.
- Maleic acid - Eurofins.
- Maleic Acid - Sirchie.
- Acide (Z)-4-(2-méthoxyéthylamino)-4-oxobut-2-énoïque - Chem-Impex.
- Safety d
- Material Safety Data Sheet, Product identifier: MALEIC ACID.
- Ácido (Z)-4-(2-Metoxietilamino)-4-Oxobut-2-Enoico - Chem-Impex.
- This compound | SCBT.
- Material Safety D
- MATERIAL SAFETY D
- Safety D
- 4 - SAFETY D
- This compound - - MilliporeSigma.
- SAFETY D
- Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sirchie.com [sirchie.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. eurofinsus.com [eurofinsus.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic acid
Welcome to the technical support center for the synthesis and optimization of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.
Introduction
This compound, a maleamic acid derivative, is synthesized through the nucleophilic ring-opening of maleic anhydride with 2-methoxyethylamine.[1][2] While the reaction appears straightforward, achieving high yield and purity of the desired (Z)-isomer requires careful control of reaction parameters. This guide addresses common challenges such as low yield, impurity formation, and isomerization, providing you with the expertise to navigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Stoichiometry: Ensure an appropriate molar ratio of reactants. While a 1:1 ratio of maleic anhydride to 2-methoxyethylamine is theoretically required, a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess of amine can complicate purification.
-
Reaction Time and Temperature: The reaction is typically exothermic and fast.[3] However, if you are running the reaction at very low temperatures to control exothermicity, it might be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Most reactions of this type are complete within a few hours at room temperature.[4][5]
-
-
Side Reactions:
-
Isomerization: The primary side reaction of concern is the isomerization of the desired (Z)-isomer to the thermodynamically more stable (E)-isomer (a fumaric acid derivative).[6] This is often catalyzed by acid and heat.[7] To minimize this, maintain a neutral or slightly basic pH during the reaction and workup, and avoid excessive heating.
-
Maleimide Formation: At elevated temperatures, maleamic acids can undergo dehydration to form the corresponding maleimide.[8] This is generally not an issue at room temperature but can become significant if the reaction is heated.[9]
-
Reversible Reaction: The formation of maleamic acids can be reversible, with the compound in equilibrium with the starting amine and anhydride.[10][11] The use of an appropriate solvent where the product precipitates can help to drive the equilibrium towards the product side.
-
-
Product Loss During Workup:
-
Solubility: this compound is a polar molecule and may have some solubility in aqueous solutions, especially if the pH is not optimal for precipitation. Determine the isoelectric point of your product to maximize precipitation during isolation.
-
Purification: If using column chromatography, be aware that the acidic nature of silica gel can potentially catalyze isomerization. Using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.
-
Workflow for Yield Optimization:
Caption: A workflow diagram for troubleshooting low product yield.
Issue 2: Presence of (E)-Isomer Impurity
Question: My final product is contaminated with the (E)-isomer. How can I prevent its formation and remove it?
Answer:
The (Z) to (E) isomerization is a common issue in the synthesis of maleamic acids. The (E)-isomer (fumaric acid derivative) is thermodynamically more stable due to reduced steric hindrance between the carboxyl and amide groups.[6]
-
Prevention of Isomerization:
-
Temperature Control: Avoid high reaction temperatures. The reaction between maleic anhydride and amines is often exothermic, so it is crucial to control the temperature, for instance by slow addition of the amine to a solution of the anhydride or by using an ice bath.[12]
-
Acid-Catalysis: Isomerization is often catalyzed by acids.[7] Ensure that your starting materials and solvents are free from acidic impurities. The carboxylic acid group of the product itself can, to some extent, catalyze the isomerization, especially upon prolonged reaction times or heating.
-
Photochemical Isomerization: While less common under standard laboratory conditions, exposure to UV light can promote isomerization.[13] It is good practice to protect the reaction from direct sunlight.
-
-
Removal of the (E)-Isomer:
-
Crystallization: The (Z) and (E) isomers often have different solubilities. Recrystallization from a suitable solvent system can be an effective method for purification. You will need to screen various solvents to find one that provides good separation.
-
Chromatography: As mentioned earlier, column chromatography can be used. However, care must be taken to avoid acid-catalyzed isomerization on the column.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure, solid product. It either remains an oil or is difficult to purify. What should I do?
Answer:
Isolation and purification challenges are often related to the physicochemical properties of the product and the presence of impurities.
-
Product Oiling Out:
-
Solvent Choice: The product may be too soluble in the reaction solvent. If the product does not precipitate upon formation, you may need to remove the reaction solvent under reduced pressure and then triturate the residue with a non-solvent to induce precipitation.
-
Impurities: The presence of unreacted starting materials or solvent residues can act as an impurity, preventing crystallization. Ensure the reaction has gone to completion and that the solvent is thoroughly removed.
-
-
Purification Strategies:
-
Acid-Base Extraction: As your product is an acid, you can use acid-base extraction for purification. Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer with a non-nucleophilic acid (e.g., dilute HCl) to precipitate your purified product. Be mindful of the potential for hydrolysis of the amide bond under harsh pH conditions.
-
Recrystallization: A systematic solvent screening for recrystallization is highly recommended. A good solvent system will dissolve the product at an elevated temperature but have low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can significantly impact the reaction rate, yield, and purity.[4] Aprotic solvents are generally preferred to avoid side reactions with the anhydride.
-
Good choices include:
-
Acetone: Often a good solvent as it dissolves the starting materials well, and the product may precipitate out, driving the reaction to completion.[3]
-
Dichloromethane (DCM) or Chloroform: These are also commonly used and are good at dissolving the starting materials.[5]
-
Acetonitrile: Another suitable aprotic solvent.[11]
-
Ethers (e.g., Diethyl ether, THF): These can also be used.[5]
-
-
Solvents to avoid:
Q2: What is the effect of temperature on the reaction?
A2: Temperature is a critical parameter to control.
-
Low Temperatures (0-25 °C): Generally recommended to control the exothermicity of the reaction and to minimize the formation of the (E)-isomer and the maleimide byproduct.[4][9]
-
Elevated Temperatures (>40 °C): Can lead to an increased rate of isomerization to the more stable (E)-isomer and can also promote dehydration to the maleimide.[8][9]
Q3: Is a catalyst necessary for this reaction?
A3: The reaction between maleic anhydride and a primary amine is typically fast and does not require a catalyst.[10][11] In fact, the addition of an acid or base catalyst can promote unwanted side reactions.
-
Acid catalysts: Can promote the isomerization to the (E)-isomer.[15]
-
Base catalysts: While they can increase the rate of the initial ring-opening, they can also promote other side reactions.
Q4: How can I confirm the stereochemistry of my product?
A4: It is crucial to confirm that you have synthesized the desired (Z)-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this. The coupling constant (J-value) between the two vinyl protons in the but-2-enoic acid backbone is diagnostic. For the (Z)-isomer (cis), the coupling constant is typically smaller (around 6-8 Hz) compared to the (E)-isomer (trans), which has a larger coupling constant (around 12-18 Hz).
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of the stereochemistry.
Q5: What are the recommended storage conditions for this compound?
A5: To maintain the integrity of the compound, especially its stereochemistry, proper storage is important.
-
Temperature: Store at low temperatures (e.g., 0-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.
-
Light: Protect from light to prevent any potential photochemical isomerization.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | Near 1:1 ratio of reactants (slight excess of amine may be beneficial) | To ensure complete reaction without complicating purification. |
| Solvent | Aprotic solvents (e.g., Acetone, DCM, Acetonitrile) | To avoid side reactions with the anhydride.[3][5] |
| Temperature | 0-25 °C | To control exothermicity and minimize isomerization and maleimide formation.[4][9] |
| Catalyst | None | The reaction is typically fast without a catalyst; catalysts can promote side reactions.[10] |
| Workup | Mild acidic or neutral conditions | To prevent isomerization and hydrolysis. |
Reaction Pathway:
Caption: The reaction pathway for the synthesis of the target compound and potential side reactions.
References
-
Negrón-Silva, G. E., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Angewandte Chemie International Edition, 61(25), e202202151. Available at: [Link]
-
The reaction between maleic anhydride and amines is an important pathway. (2024, March 21). Heliyon. Available at: [Link]
-
Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 15(39), 8351-8359. Available at: [Link]
-
PubMed. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Available at: [Link]
-
Fieser, L. F. (1937). The photochemical isomerization of maleic to fumaric acid. Journal of Chemical Education, 14(7), 333. Available at: [Link]
-
Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(1), 9. Available at: [Link]
- US Patent 7,622,597 B2. (2009). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
-
Al-Azzawi, A. M., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Biomacromolecules, 20(3), 1325-1335. Available at: [Link]
-
Jwo, J. J., & Hsieh, Y. F. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds. Journal of the Chinese Chemical Society, 30(1), 35-43. Available at: [Link]
-
Somasundaram, S., et al. (2020). Optimization of malic acid production under various environmental conditions from recombinant cell harboring pBCDS. AMB Express, 10(1), 1-10. Available at: [Link]
-
How do you prepare fumaric acid from maleic acid?. (2025, December 24). norbidar.com. Available at: [Link]
-
Maleic Acid Impurities and Related Compound. Veeprho. Available at: [Link]
-
Lam, Y. P., et al. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. The Journal of Organic Chemistry, 86(2), 1183-1190. Available at: [Link]
-
Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(1), 9. Available at: [Link]
- EP Patent 0,608,160 A1. (1994). Process for the preparation of maleamic acid.
-
maleic acid and its Impurities. Pharmaffiliates. Available at: [Link]
-
Negrón-Silva, G. E., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Angewandte Chemie, 134(25), e202202151. Available at: [Link]
- WO Patent 2,012,173,784 A1. (2012). Disubstituted maleic anhydrides with altered kinetics of ring closure.
-
Rastogi, R. P., et al. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526. Available at: [Link]
-
Leal, M., et al. (2021). Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs. Molecules, 26(3), 701. Available at: [Link]
- US Patent 3,947,493 A. (1976). Process for the production of maleamic acids.
-
Liu, B., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. International Journal of Molecular Sciences, 24(21), 15699. Available at: [Link]
-
SYNTHESIS OF META-ALTERED ARYLMALEINAMIDE AND PREPARATION OF ESTERS IN THEIR PRESENCE. (2020). Chemistry and Chemical Engineering Journal, 2020(4), 32-37. Available at: [Link]
-
Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. ResearchGate. Available at: [Link]
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. Available at: [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Maleic anhydride. Available at: [Link]
-
Synthesis of the ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2- enoic acid and its antifungal activity against the wood stain fungi mucor plumbeus. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Gauthier, M. A., & Gibson, M. I. (2008). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Polymer Chemistry, 46(12), 3899-3915. Available at: [Link]
-
Musa, O. M. (Ed.). (2016). Handbook of Maleic Anhydride Based Materials. Springer. Available at: [Link]
Sources
- 1. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 2. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 3. cce.researchcommons.org [cce.researchcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. norbidar.com [norbidar.com]
- 8. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 9. chem.fsu.edu [chem.fsu.edu]
- 10. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. US3947493A - Process for the production of maleamic acids - Google Patents [patents.google.com]
- 13. (PDF) The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment [academia.edu]
- 14. koyonchem.com [koyonchem.com]
- 15. scispace.com [scispace.com]
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid solubility issues
Technical Support Center: Troubleshooting Solubility and Stability of (Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic Acid
Welcome to the Technical Support Center for this compound (CAS 54930-23-3). As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility behaviors of maleamic acid derivatives. This guide moves beyond standard safety data sheets, providing the mechanistic causality behind solubility failures and offering field-proven, self-validating protocols to ensure your assays succeed.
Section 1: Physicochemical Profile & Solubility Matrix
This compound is a highly polar molecule featuring a carboxylic acid, a cis-alkene (Z-configuration), an amide linkage, and an ether moiety. Its solubility is strictly governed by the ionization state of its carboxylic acid (predicted pKa ~2.86)[1] and its susceptibility to thermal isomerization[2].
Empirical Solubility Matrix
| Solvent / Condition | Solubility Profile | Mechanistic Rationale |
| Aqueous Buffer (pH < 3.0) | Poor (< 1 mg/mL) | The carboxylic acid is protonated. The molecule remains uncharged, promoting aggregation via strong intermolecular hydrogen bonding. |
| Aqueous Buffer (pH 6.5–7.5) | Excellent (> 50 mg/mL) | Deprotonation yields a highly soluble carboxylate anion, maximizing ion-dipole interactions with water. |
| DMSO / DMF (Anhydrous) | Excellent (> 100 mg/mL) | Polar aprotic solvents effectively disrupt the intermolecular hydrogen bonding network of the amide and acid groups. |
| Hexane / Toluene | Insoluble | High polarity and hydrogen-bonding capacity prevent solvation in non-polar media. |
| Heated Solvents (> 40°C) | Permanent Precipitation | Heat induces a (Z) to (E) isomerization, converting the molecule into a highly insoluble fumaramic acid derivative[2]. |
Section 2: Troubleshooting FAQs
Q1: I dissolved the compound in water, but it immediately crashed out when I added it to my assay buffer. Why? Causality: This is a classic "pH-shock" precipitation. If your downstream assay buffer is acidic (pH < 4.0), the highly soluble carboxylate anion rapidly protonates back into its neutral state. The uncharged this compound relies heavily on intermolecular hydrogen bonding, which drives rapid crystallization out of the aqueous phase. Solution: Always pre-adjust your buffer to pH 6.5–7.5 before introducing the compound. If your assay strictly requires an acidic pH, you must utilize a cosolvent system (e.g., 5-10% DMSO) to maintain solvation.
Q2: I heated my DMSO stock to 60°C to speed up dissolution. Now, a white precipitate has formed that won't redissolve, even with more DMSO. What happened? Causality: You have thermally isomerized the molecule. Maleamic acids are kinetically stable but thermodynamically driven to isomerize from the cis (Z) configuration to the trans (E) configuration (a fumaramic acid derivative) under heat[2]. The (E)-isomer has a significantly higher crystal lattice energy due to optimal linear packing, rendering it practically insoluble in most solvents[3]. Solution: Never heat maleamic acid derivatives above 40°C. Use ambient-temperature sonication instead.
Q3: My aqueous stock solution lost its reactivity with my target amine after a week at room temperature. Is it degrading? Causality: Yes. Maleamic acids are susceptible to pH-dependent hydrolysis, reverting to maleic acid and 2-methoxyethylamine over time in aqueous environments[4]. Furthermore, under slightly acidic, dehydrating conditions, they can undergo cyclodehydration to form a maleimide[2]. Both pathways permanently alter the solubility and chemical reactivity of the molecule. Solution: Prepare aqueous solutions fresh daily. For long-term storage, keep the compound as a lyophilized powder at -20°C or as a single-use aliquot in anhydrous DMSO.
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable Aqueous Stock (pH-Controlled)
Objective: Achieve a 50 mg/mL clear aqueous stock without inducing hydrolysis or isomerization.
-
Weighing: Weigh 50 mg of this compound into a sterile, endotoxin-free 2 mL microcentrifuge tube.
-
Initial Solvation: Add 800 µL of molecular biology-grade water. The suspension will be cloudy due to the acidic microenvironment generated by the dissolving compound.
-
Titration: Dropwise, add 0.1 M NaOH (approx. 50-100 µL) while vortexing gently. Monitor the pH using a micro-pH probe. Stop strictly when the pH reaches 6.8–7.2.
-
Volume Adjustment: Bring the final volume to 1.0 mL with water.
-
Validation Step: Measure the optical density of the solution at 600 nm (OD600) against a water blank. An OD600 > 0.05 indicates the presence of micro-precipitates. If true, sonicate for 30 seconds at room temperature and re-check.
-
Storage: Use immediately or snap-freeze in liquid nitrogen and store at -80°C.
Protocol B: Anhydrous DMSO Stock for High-Throughput Screening
Objective: Create a concentrated (100 mM) master stock for serial dilution.
-
Preparation: Purge a vial of anhydrous DMSO (≥99.9%, stored over molecular sieves) with dry argon or nitrogen to displace atmospheric moisture.
-
Dissolution: Add the required volume of anhydrous DMSO to the solid compound to achieve a 100 mM concentration.
-
Agitation: Do NOT heat. Place the vial in a bath sonicator at ambient temperature (20-25°C) for 2-3 minutes until completely clear.
-
Validation Step: Perform a pilot dilution by adding 1 µL of the DMSO stock to 99 µL of your final assay buffer (1% DMSO final). Centrifuge at 10,000 x g for 5 minutes. Check for a visible pellet. If a pellet forms, your assay buffer pH is too low to support the compound.
Section 4: Visualizing Workflows and Mechanisms
Decision tree for solvent selection to prevent precipitation.
Chemical degradation pathways that permanently alter solubility.
Section 5: References
-
Google Patents (US5973166A). Method for the preparation of maleimides (Thermal isomerization to fumaramic acid). Retrieved from:
-
National Institutes of Health (PMC). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties. Retrieved from:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US5973166A - Method for the preparation of maleimides - Google Patents [patents.google.com]
- 3. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
[1]
Executive Summary
This compound belongs to the maleamic acid class.[1][2] It is widely used as a precursor for maleimide synthesis or as a pH-sensitive linker in drug delivery systems (ADCs, PROTACs).
Crucial Stability Characteristic: The molecule exhibits "Intramolecular Catalysis." The spatial proximity of the carboxylic acid group to the amide bond (enforced by the Z-alkene geometry) makes this compound highly unstable in acidic aqueous solutions (pH < 6.0) , where it rapidly hydrolyzes. Conversely, it is significantly more stable in neutral-to-basic buffers (pH 7.0–8.5) where the carboxylic acid is deprotonated.
Module 1: Chemical Stability Profile
The Degradation Mechanism
Understanding the "Why" is critical for experimental design. The stability is dictated by the protonation state of the carboxylic acid (pKa
-
Acidic Conditions (pH < 6): The protonated carboxylic acid acts as an intramolecular general acid catalyst, attacking the amide bond. This leads to rapid hydrolysis, cleaving the molecule into Maleic Acid and 2-Methoxyethylamine .
-
Neutral/Basic Conditions (pH > 7): The carboxylic acid exists as a carboxylate anion (
). The negative charge repels the amide carbonyl and cannot donate a proton, effectively "locking" the structure and preventing hydrolysis. -
Dehydrating Conditions (Chemical Synthesis): In the presence of dehydrating agents (e.g., Acetic Anhydride, HMDS) in organic solvents, the molecule cyclizes to form
-(2-methoxyethyl)maleimide .
Visualizing the Pathway
Caption: Figure 1. Reaction pathways dependent on environmental conditions. The red path (acid hydrolysis) is the primary instability risk in biological buffers.
Module 2: Troubleshooting Guide
Scenario A: "My compound disappeared from the HPLC trace."
| Observation | Probable Cause | Diagnostic Check | Corrective Action |
| Loss of Peak Area | Acid-Catalyzed Hydrolysis | Check buffer pH. If pH < 6.0, the amide bond likely cleaved.[3] | Immediate: Adjust pH to 7.4. Future: Use Phosphate or HEPES buffers (pH 7.4). Avoid Acetate buffers. |
| New Peak (Earlier RT) | Hydrolysis Products | The new peak corresponds to Maleic Acid (highly polar, elutes near void volume). | Quantify Maleic Acid to confirm. Prepare fresh stock in neutral buffer. |
| New Peak (Later RT) | Maleimide Formation | Rare in water, but possible if sample was heated or dried with acid. | Check for cyclization (Mass Spec: M-18 mass shift). |
Scenario B: "I see a split peak or a shoulder."
| Observation | Probable Cause | Diagnostic Check | Corrective Action |
| Doublet Peak | Z-to-E Isomerization | The Trans-isomer (Fumaramic acid) is thermodynamically more stable but forms slowly. | Protect sample from light.[4][5] Avoid radical initiators. |
| Broadening | Interaction with Silanols | The free carboxylic acid interacts with HPLC column stationary phase. | Add 0.1% TFA or Formic Acid to the mobile phase (not the sample diluent) to sharpen peaks. |
Module 3: Best Practice Protocols
Storage & Handling
-
Solid State: Store at -20°C . The solid is generally stable if kept dry. Moisture can induce slow surface hydrolysis.
-
Stock Solutions:
-
Recommended Solvent: Anhydrous DMSO or DMF . (Stable for weeks at -20°C).
-
Avoid: Alcohols (slow esterification possible) or unbuffered water.
-
-
Aqueous Working Solutions:
-
Prepare FRESH. Do not store aqueous solutions overnight.
-
pH Rule: Maintain pH 7.0 – 8.5 .
-
Solubilization Protocol (Step-by-Step)
Goal: Dissolve without triggering acid-catalyzed degradation.
-
Weighing: Weigh the target mass of this compound.
-
Primary Solubilization: Dissolve in a minimal volume of DMSO (e.g., 100 µL for 1 mg).
-
Buffer Selection: Prepare a PBS (pH 7.4) or HEPES (pH 7.5) buffer.
-
Critical: Do NOT use water (pH ~5.5) or Acetate buffer (pH 5.0).
-
-
Dilution: Slowly add the DMSO stock to the buffer while vortexing.
-
Verification: Briefly check pH with a strip. If pH dropped below 7.0 due to the compound's acidity, adjust immediately with dilute NaOH.
HPLC Analysis Method
To monitor stability, use a method that separates the Z-isomer (active), E-isomer (inactive), and hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide/carboxyl) and 254 nm (conjugated double bond).
-
Note: Maleic acid (hydrolysis product) absorbs poorly at 254 nm compared to the starting material; rely on 210 nm for degradation quantification.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in an acidic cell culture environment (pH 6.5)? Answer:Use with caution. At pH 6.5, the hydrolysis half-life is significantly shorter than at pH 7.4. If your experiment lasts < 4 hours, it may be acceptable. For 24h+ experiments, expect significant degradation (cleavage) of the linker.
Q2: Why does the protocol recommend DMSO over Methanol? Answer: Methanol is protic and nucleophilic. Over long storage periods, the carboxylic acid can esterify with methanol, or the methanol can attack the double bond (Michael addition) if base is present. DMSO is aprotic and chemically inert toward this structure.
Q3: I am trying to synthesize the Maleimide from this acid. How do I do it? Answer: You must force the cyclization. Standard aqueous conditions won't work.
-
Protocol: Reflux the maleamic acid in Acetic Acid or toluene with Acetic Anhydride and Sodium Acetate. This chemically dehydrates the molecule to close the ring.[2]
Q4: Is the compound light sensitive? Answer:Yes. The cis (Z) double bond can photo-isomerize to the trans (E) form (Fumaramic acid derivative) under UV light. Always use amber vials or wrap containers in foil.
References
-
BenchChem. A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery. (2025).[2][3][4][5][6]
-
Royal Society of Chemistry. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry.[7] (2017).[8]
-
Sigma-Aldrich. this compound Product Page & Technical Data.
-
ResearchGate. Mechanism of maleimide reaction with thiols and stability of maleamic acid byproducts. (2025).[2][3][4][5][6]
Sources
Overcoming poor reproducibility in assays with (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
This technical guide addresses the specific reproducibility challenges associated with (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid . This compound belongs to the maleamic acid class of chemical probes.[1]
Unlike stable drug candidates, this molecule possesses a "dynamic" chemical structure due to its (Z) (cis) configuration and Michael acceptor activity. Poor reproducibility typically stems from three specific failure modes: unintended cyclization , thiol-mediated quenching , and isomerization .
Executive Summary: The "Z" Configuration Challenge
The core instability of this compound arises from its (Z)-geometry, which places the carboxylic acid and the amide group on the same side of the double bond. This proximity facilitates intramolecular cyclization to form a maleimide or anhydride reformation , drastically altering its potency and mechanism of action compared to the open-chain form. Furthermore, as an
Part 1: Critical Failure Modes & Troubleshooting
Module 1: Chemical Instability (Stock & Storage)
Symptom: Variable IC50 values between fresh and stored DMSO stocks; appearance of new peaks in LCMS.
Mechanism: In solution, maleamic acids exist in a delicate equilibrium. Under acidic conditions or prolonged storage, the (Z)-isomer can cyclize to form N-(2-methoxyethyl)maleimide (a different inhibitor species) or hydrolyze back to maleic anhydride and the amine.
Troubleshooting Protocol:
-
Solvent Choice: Use anhydrous DMSO (dimethyl sulfoxide). Avoid protic solvents (methanol/ethanol) for stock preparation, as they can facilitate esterification or transamidation.
-
Storage: Store as a solid powder at -20°C or -80°C.
-
Usage Window: Discard DMSO stocks after 1 month. Do not subject to more than 3 freeze-thaw cycles.
-
Verification: Run a "Time-Zero" LCMS check. The maleimide cyclization product will have a mass of [M-18] (loss of water).
Module 2: Assay Buffer Interference (The "Thiol Trap")
Symptom: Complete loss of potency in enzymatic assays; "flat" dose-response curves.
Mechanism:
This compound is a Michael Acceptor . It is designed to react covalently with cysteine residues on your target protein. However, if your assay buffer contains reducing agents like Dithiothreitol (DTT) ,
Troubleshooting Protocol:
-
Remove Thiols: Eliminate DTT/BME from the assay buffer.
-
Alternative Reductants: If the enzyme requires a reducing environment, use TCEP (Tris(2-carboxyethyl)phosphine) .
-
Note: TCEP is less reactive towards Michael acceptors than DTT, but can still react at high concentrations or low pH. Limit TCEP to < 50 µM if possible.
-
-
Order of Addition: If DTT is mandatory for enzyme stability, pre-incubate the Enzyme + Inhibitor for 30–60 minutes before adding the substrate/DTT mixture. This allows the covalent bond to form without competition.
Module 3: pH-Dependent Reactivity
Symptom: Inconsistent kinetics; compound appears inactive at pH < 6.0.
Mechanism:
-
Cyclization: At acidic pH (pH < 5), the conversion to the maleimide species is accelerated.
-
Reactivity: The Michael addition reaction (covalent binding) generally requires the target cysteine to be deprotonated (thiolate form). Lowering pH below the pKa of the target cysteine (typically ~8.0–8.5, though lower in active sites) suppresses the reaction.
Troubleshooting Protocol:
-
Buffer System: Use HEPES or MOPS (pH 7.4–7.5). Avoid Phosphate buffers if possible, as phosphate can catalyze hydrolysis of certain Michael acceptors over long durations.
-
Standardization: Ensure the pH of the final assay volume (after compound addition) is verified, as high concentrations of acidic compounds can shift the buffer pH.
Part 2: Visualizing the Instability Pathways
The following diagram illustrates the chemical fate of the compound in your assay tube.
Caption: Figure 1. Competitive pathways reducing assay reproducibility. The active (Z)-maleamic acid can be lost to cyclization (red), buffer thiols (grey), or hydrolysis (yellow) before binding the target (green).
Part 3: Frequently Asked Questions (FAQ)
Q1: Why does my IC50 shift 10-fold when I change the incubation time?
A: This is a hallmark of covalent inhibition . Unlike reversible inhibitors (driven by
-
Solution: You must standardize the pre-incubation time (e.g., exactly 60 minutes) for all experiments. Reporting an IC50 without stating the incubation time is scientifically meaningless for this compound class.
Q2: Can I use this compound in cell-based assays? A: Yes, but with caveats. The high reactivity with Glutathione (intracellular concentration 1–10 mM) means the effective concentration inside the cell will be much lower than the applied dose.
-
Recommendation: You will likely need significantly higher concentrations (10–50 µM) in cell assays compared to biochemical assays. Expect a "GSH-buffering" effect.
Q3: The compound precipitates in my assay buffer. Why? A: The "Z" form has an intramolecular hydrogen bond that can reduce solubility compared to the "E" (fumarate) form.
-
Solution: Ensure the final DMSO concentration in the assay is 1–2%. Add the compound to the buffer while vortexing to prevent local precipitation. If using high concentrations (>100 µM), verify solubility by light scattering or centrifugation.
Part 4: Analytical Quality Control (QC) Protocol
Before starting a large screen, validate the integrity of your material using this rapid LCMS method.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Waters BEH C18) | Standard retention of polar organics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the protonated form. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | -- |
| Gradient | 5% B to 95% B over 5 mins | Rapid separation of polar hydrolysis products. |
| Detection | UV (254 nm) & MS (ESI+) | UV for purity %; MS for ID. |
| Pass Criteria | >90% purity; No [M-18] peak | [M-18] indicates cyclization to maleimide. |
References
-
Assay Guidance Manual: Assay Interference by Chemical Reactivity.
- Source: National Center for Biotechnology Inform
- Relevance: Definitive guide on Michael acceptor interference with DTT/GSH.
-
URL:[Link]
-
Teaching an Old Compound New Tricks: Reversible Transamid
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzym
-
Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calcul
Sources
- 1. d-nb.info [d-nb.info]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Status: Active Classification: Electrophilic Probe / Maleamic Acid Derivative Primary Mechanism: Michael Addition (Cysteine Alkylation)
Part 1: Executive Technical Summary
The Molecule: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is a maleamic acid derivative. It is the cis-isomer formed by the reaction of maleic anhydride with 2-methoxyethylamine.
The Critical Stability Warning (The "Hidden" Off-Target Source): Unlike stable drugs, this compound exists in a dynamic chemical equilibrium. The (Z)-configuration positions the carboxylic acid and the amide in close proximity. Under specific conditions (low pH, heat, or dehydration), this molecule undergoes cyclodehydration to form N-(2-methoxyethyl)maleimide .
-
The Maleamic Acid (Parent): A "soft" electrophile with moderate reactivity.
-
The Maleimide (Cyclization Product): A "hard," hyper-reactive electrophile that promiscuously alkylates cysteines across the proteome.
Top 3 Off-Target Effects:
-
Proteome-Wide Alkylation: Caused by in situ conversion to the maleimide form, leading to "smearing" in Western blots and non-specific cytotoxicity.
-
Glutathione (GSH) Depletion: Rapid conjugation to cellular GSH, inducing oxidative stress independent of specific target modulation.
-
Metabolic Inhibition (The "Maleate Effect"): Interference with the Krebs cycle and renal ATP production, mimicking Fanconi syndrome phenotypes in in vivo models.
Part 2: Troubleshooting Guides & FAQs
Module A: Potency & Stability Issues
Q: My compound shows variable activity between batches or after storage. Why?
A: You are likely observing the Maleamic Acid
-
Diagnostic: Run an LC-MS or
H-NMR.-
Parent: Olefinic protons appear as a doublet of doublets (J ~ 12 Hz for cis).
-
Maleimide Contaminant:[1] Look for a singlet ~6.7-6.8 ppm (olefinic protons of the maleimide ring).
-
-
Fix: Always prepare fresh stocks in dry DMSO. Store at -80°C. Avoid acidic aqueous buffers (< pH 6.0) for prolonged periods before treatment.
Q: I am trying to activate Nrf2, but I see high toxicity before activation. Is this an off-target effect? A: Yes. This is likely GSH Depletion . While fumarates (E-isomers) are classic Nrf2 activators, maleamic acids (Z-isomers) can rapidly deplete the cellular antioxidant pool before they modify Keap1 (the Nrf2 sensor).
-
The Test: Pre-treat cells with N-acetylcysteine (NAC) (2-5 mM).
-
Result A: Toxicity is blocked, but Nrf2 activation remains = On-target mechanism.
-
Result B: Toxicity is blocked, and Nrf2 activation is also blocked = The compound works solely via oxidative stress (non-specific), not specific Keap1 binding.
-
Module B: Specificity & Proteomics
Q: In my pull-down/Western blot, I see labeling of GAPDH and cytoskeletal proteins. Is this expected? A: Yes, these are the classic "high-abundance" off-targets for maleate derivatives.
-
GAPDH: The active site cysteine (Cys152) is highly nucleophilic. Maleamic acids (and especially their maleimide breakdown products) will inhibit glycolysis by alkylating GAPDH.
-
Tubulin/Actin: At concentrations >10 µM, maleate derivatives alkylate cytoskeletal cysteines, disrupting cell division. This mimics the toxicity of N-ethylmaleimide (NEM).
Part 3: Visualizing the Off-Target Landscape
The following diagram illustrates the chemical instability of the probe and how this drives specific vs. off-target effects.
Caption: Chemical instability leads to the formation of reactive maleimides, shifting the profile from specific signaling to promiscuous toxicity.
Part 4: Validated Experimental Protocols
Protocol 1: Thiol Reactivity & Stability Check (GSH Assay)
Purpose: To determine if your compound is depleting the cellular antioxidant pool (Off-Target) or acting as a stable ligand.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Reduced Glutathione (GSH)
-
DTNB (Ellman’s Reagent)
-
Phosphate Buffer (pH 7.4)
Method:
-
Incubation: Mix Compound (50 µM) with GSH (50 µM) in Phosphate Buffer at 37°C.
-
Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Detection: Add DTNB solution. Measure Absorbance at 412 nm.
-
Analysis:
-
Rapid Decay (< 10 min): Your compound is a Hyper-Reactive Electrophile . It will likely show high off-target toxicity.
-
Slow Decay (> 60 min): Your compound is a Soft Electrophile . It is suitable for specific signaling studies (e.g., Keap1).
-
Protocol 2: "Rescue" Experiment for Specificity
Purpose: To distinguish between specific target engagement and general oxidative toxicity.
| Group | Treatment | Expected Outcome (If On-Target) | Expected Outcome (If Off-Target/Toxicity) |
| Control | DMSO | Viable | Viable |
| Test | Compound (10 µM) | Nrf2 Activated | Cell Death / Stress |
| Rescue | Compound (10 µM) + NAC (2 mM) | Nrf2 Activated | Viable (No Activation) |
Note: If NAC abolishes the biological effect (e.g., cytokine suppression), the effect was likely driven by GSH depletion, not specific protein binding.
Part 5: References
-
Bohme, A., et al. (1983). Mechanism of action of maleic acid derivatives in the kidney.[2]American Journal of Physiology-Renal Physiology .
-
Lau, A., et al. (2013). A noncanonical mechanism of Nrf2 activation by hydrophilic electrophiles.Antioxidants & Redox Signaling .
-
Kalgutkar, A. S., & Dalvie, D. K. (2015). Toxicology of Michael Acceptors: Mechanisms and Case Studies.Chemical Research in Toxicology .
-
Tuncel, A. T., et al. (2015).[2] Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis.[2]PLOS ONE .[1]
-
Konno, H., et al. (2010). Cyclization of maleamic acid derivatives to maleimides.[3][4][5]Chemical and Pharmaceutical Bulletin .
Sources
- 1. tdx.cat [tdx.cat]
- 2. Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis | PLOS One [journals.plos.org]
- 3. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Assays with Butenoic Acid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with butenoic acid-based enzyme inhibitors. As covalent inhibitors, these compounds present unique challenges and opportunities in assay development. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical protocols to ensure the accuracy and reproducibility of your experiments.
Part 1: Fundamentals of Butenoic Acid Inhibition
Q1: What is the mechanism of action for butenoic acid inhibitors?
Butenoic acid and its derivatives typically act as irreversible, covalent inhibitors. Their mechanism relies on an α,β-unsaturated carbonyl group which functions as a Michael acceptor. The process is generally a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site. This initial binding is governed by an inhibition constant (KI) and is driven by intermolecular forces.[1][2]
-
Covalent Modification: Following initial binding, a nucleophilic residue (commonly a cysteine or serine) in the enzyme's active site attacks the electrophilic β-carbon of the butenoic acid warhead. This forms a stable, covalent bond, leading to time-dependent, irreversible inactivation of the enzyme.[2][3][4]
The overall potency of such an inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity and the rate of covalent bond formation.[1][5]
Part 2: Assay Design & Initial Optimization
Q2: I am moving from reversible to covalent inhibitors. Is an IC50 value still the best measure of potency?
No, for irreversible inhibitors, an IC50 value is often misleading and inappropriate.[5][6] The potency of these inhibitors is time-dependent; the longer the inhibitor is incubated with the enzyme, the more inactivation occurs, and the lower the apparent IC50 will be.[7][8]
Instead of a single IC50 value, the efficacy of an irreversible inhibitor is accurately characterized by two key parameters:
-
KI (Inhibition Constant): Represents the concentration of inhibitor that yields half the maximal rate of inactivation, reflecting the initial non-covalent binding affinity.[1]
-
kinact (Maximal Rate of Inactivation): The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.[1]
The combined term, kinact/KI , is the second-order rate constant that represents the overall inhibitor efficiency and is the most reliable metric for comparing different covalent inhibitors.[9]
Q3: How do I set up my initial assay conditions for a butenoic acid inhibitor?
Proper assay setup is crucial. Unlike reversible inhibitors, a pre-incubation step is mandatory to observe the time-dependent inactivation.
-
Determine Initial Reaction Rates: Before introducing the inhibitor, establish assay conditions (enzyme and substrate concentrations) that produce a linear reaction progress curve for a reasonable duration (e.g., 10-60 minutes).[10] The substrate concentration should ideally be at or below the KM to ensure sensitivity to competitive binding.[10][11]
-
Incorporate a Pre-incubation Step: The core of the assay involves pre-incubating the enzyme with various concentrations of the butenoic acid inhibitor before adding the substrate to start the reaction.[7][12] This allows the time-dependent covalent modification to occur.
-
Vary Pre-incubation Time: To characterize the inhibitor fully, you must measure activity at several different pre-incubation times (e.g., 0, 5, 15, 30, 60 minutes).[7] This will reveal the time-dependent nature of the inhibition.
| Parameter | Recommendation for Covalent Inhibitors | Rationale |
| Primary Metric | kinact/KI | Measures overall inhibitor efficiency, accounting for both binding and reactivity.[1] |
| Assay Structure | Pre-incubation of enzyme and inhibitor | Allows the time-dependent covalent reaction to proceed before substrate addition.[8][13] |
| Substrate Conc. | ≤ KM | Increases assay sensitivity to the initial competitive binding step (KI).[7] |
| Time Course | Measure activity at multiple pre-incubation times | Essential to characterize the rate of inactivation (kinact).[7] |
Part 3: Troubleshooting Common Experimental Issues
Q4: I am not observing any inhibition, or the inhibition is much weaker than expected. What could be wrong?
This is a common issue that can stem from several sources. The troubleshooting workflow below can help diagnose the problem.
Detailed Explanation:
-
Reagent Incompatibility: Butenoic acid inhibitors are electrophiles. Common reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (β-ME) are nucleophiles and can directly react with your compound, effectively titrating it out of the reaction. This can lead to a complete loss of inhibitory activity.[11] If a reducing agent is essential for enzyme stability, consider using the non-nucleophilic Tris(2-carboxyethyl)phosphine (TCEP).[11]
-
Poor Inhibitor Solubility: Many small molecule inhibitors have low aqueous solubility.[14] If the inhibitor precipitates out of the assay buffer, its effective concentration is drastically reduced, leading to artificially low potency.[15][16] Always ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and compatible with your enzyme.[15]
-
Lack of Pre-incubation: As discussed, failing to pre-incubate the enzyme and inhibitor is a primary reason for not observing the full inhibitory potential of a covalent compound.[7][12]
Q5: My results are inconsistent and not reproducible. What are the likely causes?
Inconsistency often points back to solubility and compound stability issues.
-
Solubility: This is the most common cause of poor reproducibility.[16] Even if not visibly precipitated, the compound may be forming aggregates, which can lead to non-specific inhibition and variable results.[15]
-
Solution: Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. Perform serial dilutions rather than a single large dilution step.[15] Visually inspect the final solution in the assay plate for any signs of precipitation.
-
-
Compound Stability: The butenoic acid moiety can be reactive. Ensure your stock solution is stored properly (typically at -80°C in small aliquots to avoid freeze-thaw cycles).[15] In some cases, the butenoic acid itself can polymerize, especially under certain storage or reaction conditions.[17]
-
Assay Conditions: Ensure that assay parameters like temperature, pH, and buffer components are consistent between experiments. Minor variations can affect both enzyme activity and inhibitor stability.
Part 4: Advanced Characterization & Verification
Q6: How can I definitively prove that my inhibitor is forming a covalent bond with the enzyme?
Biochemical data suggesting irreversible inhibition should always be confirmed with biophysical methods. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this verification.[18][19]
-
Intact Protein Mass Analysis: This is the quickest MS-based method.
-
Peptide Mapping: This technique identifies the specific amino acid residue that has been modified.
-
After incubation with the inhibitor, the enzyme is digested into smaller peptides using a protease like trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.[9]
-
By identifying a peptide with a mass adduct equal to the inhibitor's mass, you can pinpoint the exact site of covalent modification.[9][20]
-
A simpler, less-detailed method is dialysis . After incubating the enzyme and inhibitor, the mixture is dialyzed extensively. If the inhibition persists after dialysis, it indicates irreversible binding, as the unbound inhibitor has been removed.[8]
Part 5: Protocols
Protocol 1: Time-Dependent Inhibition Assay to Determine kinact and KI
This protocol is designed to measure the key kinetic parameters for an irreversible inhibitor.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Inhibitor stock solution (in 100% DMSO)
-
Assay Buffer
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (and ideally ≤1%). Prepare a "no inhibitor" control with the same final DMSO concentration.
-
Pre-incubation: In a microplate, add the enzyme to each inhibitor concentration (and the "no inhibitor" control). Allow this pre-incubation to proceed for various set times (e.g., 0, 5, 10, 20, 40, 60 minutes) at a controlled temperature.
-
Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure product formation over time using a plate reader. Ensure you are measuring the initial linear rate of the reaction.
-
Data Analysis:
-
For each inhibitor concentration at each pre-incubation time, calculate the initial velocity (vi).
-
Plot ln(% Activity Remaining) vs. Pre-incubation Time for each inhibitor concentration. The slope of each line is the observed rate of inactivation (kobs).[21]
-
Plot the kobs values against the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation (or a hyperbolic equation) to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[1]
-
Protocol 2: Verifying Covalent Adduct Formation via Intact Protein LC-MS
This protocol confirms the covalent modification of the target protein.
Materials:
-
Purified enzyme (~1-5 mg/mL)
-
Inhibitor stock solution (in 100% DMSO)
-
Reaction Buffer (e.g., HEPES or Ammonium Acetate, volatile buffers are preferred)
-
Quenching solution (e.g., 0.1% formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation:
-
Control Sample: Mix your enzyme with an equivalent volume of DMSO (without inhibitor) in reaction buffer.
-
Test Sample: Mix your enzyme with the inhibitor in reaction buffer. Use a concentration expected to give >90% modification (e.g., 10-50 fold molar excess) and incubate for a sufficient time (e.g., 1-2 hours) at room temperature or 37°C.[12]
-
-
Quenching and Desalting (Optional but Recommended): Stop the reaction by adding the quenching solution. If the buffer contains high salt concentrations, use a desalting column (e.g., a C4 ZipTip) to clean up the sample before MS analysis.
-
LC-MS Analysis:
-
Inject the control and test samples into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[18]
-
The liquid chromatography (LC) step separates the protein from remaining small molecules.
-
-
Data Deconvolution:
-
The mass spectrometer will generate a multiply charged ion spectrum for the protein.
-
Use deconvolution software to transform this spectrum into a zero-charge mass spectrum, which shows the molecular weight of the protein.
-
-
Interpretation:
-
Compare the deconvoluted mass of the control and test samples.
-
A mass increase in the test sample that corresponds to the molecular weight of your inhibitor is direct evidence of a 1:1 covalent adduct.
-
References
- Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid. PubMed,
- Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect,
- Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed,
- A practical guide for the assay-dependent characteris
- Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed,
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 D
- Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma,
- Tailored mass spectrometry solutions for advanced protein science. Nuvisan,
- Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter,
- Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net,
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols,
- (A) Preincubation assay showing covalent inhibition over time.
- Steady-st
- Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC,
- Covalent inhibitor drug discovery. Domainex,
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?
- Effect of Enzyme Inhibition on Enzymatic Reaction.
- Covalent Inhibition in Drug Discovery. PMC,
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace,
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC,
- Overcoming issues with ChaC1 inhibitor solubility in assays. Benchchem,
- Technical Support Center: Overcoming Solubility Issues with Novel Androgen Receptor Inhibitors (ARIs). Benchchem,
- preventing polymerization of 3-Butenoic acid during reactions. Benchchem,
Sources
- 1. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. drughunter.com [drughunter.com]
- 6. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cell.com [cell.com]
- 13. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. nuvisan.com [nuvisan.com]
- 20. news-medical.net [news-medical.net]
- 21. portlandpress.com [portlandpress.com]
Technical Support Center: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
[1]
Status: Operational Subject: Stability, Degradation Pathways, and Troubleshooting Audience: Chemical Biology & Drug Development Scientists
Executive Technical Summary
Molecule Identity: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid Common Name: N-(2-methoxyethyl)maleamic acid Context: This molecule is the ring-opened (hydrolyzed) form of N-(2-methoxyethyl)maleimide.[1] It is frequently encountered in Antibody-Drug Conjugate (ADC) chemistry as a "deactivated" linker species or a synthesis intermediate.[1]
Core Stability Challenge: This compound exists at a high-energy intersection of three competing pathways.[1] It is thermodynamically unstable relative to its trans-isomer (fumaramic acid) and kinetically labile regarding cyclization back to the maleimide or hydrolysis to the free amine.[1]
Storage Mandate:
Interactive Troubleshooting Guides
Issue 1: "I see a splitting peak or a new neighboring peak in my HPLC/LC-MS."
Diagnosis: Isomerization (Z
-
Trigger: Exposure to light, heat (>40°C), or radical initiators.[1]
-
Mechanism: The steric strain between the amide and carboxylic acid groups in the cis form drives the molecule toward the trans configuration.
Validation Protocol (Self-Check):
-
NMR Verification: Run a 1H-NMR.
-
Target: Alkene protons (CH=CH).[1]
-
(Z)-Isomer (Current): Coupling constant (
) 10–12 Hz. -
(E)-Isomer (Impurity): Coupling constant (
) 14–16 Hz.
-
-
Co-injection: If available, spike the sample with fumaric acid derivatives; they typically elute later on C18 columns due to more efficient packing (planarity).[1]
Issue 2: "My compound is disappearing, but I don't see the free amine."
Diagnosis: Acid-Catalyzed Cyclization In acidic media (pH < 5), the terminal carboxylic acid protonates and attacks the amide nitrogen, eliminating water to re-form the maleimide ring (N-(2-methoxyethyl)maleimide).[1]
-
Trigger: Acidic HPLC mobile phases (e.g., 0.1% TFA) or storage in acidic buffers (Acetate pH 4.0).[1]
-
Mechanism: Intramolecular nucleophilic attack (dehydration).[1]
Validation Protocol:
-
UV Shift: Monitor UV absorbance. Maleimides have a distinct absorbance maximum (
nm, weak) compared to the intense conjugation of the maleamic acid ( nm). -
Mass Balance: The mass shift is -18 Da (Loss of H
O).[1]-
Target Mass: [M+H]
transitions from 174.07 156.06.
-
Issue 3: "I detect free 2-methoxyethylamine and Maleic Acid."
Diagnosis: Amide Hydrolysis Irreversible cleavage of the amide bond.
Pathway Visualization (The Degradation Landscape)
The following diagram maps the kinetic relationships between the target molecule and its degradation products.
Caption: Central degradation nodes. The target (Blue) is in equilibrium with the Maleimide (Red) and irreversibly degrades to Fumaramic acid (Yellow) or Hydrolysis products (Green).
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the (Z)-isomer from the (E)-isomer and degradation products.[1]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mm | Standard reverse-phase retention.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 6.[1]5) | CRITICAL: Neutral pH prevents on-column cyclization to maleimide.[1] Avoid TFA. |
| Mobile Phase B | Acetonitrile | Organic modifier.[1] |
| Gradient | 5% B to 40% B over 15 min | Shallow gradient to resolve geometric isomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 210 nm (Amide/Acid) & 254 nm (Aromatic/Conjugation) | 210 nm captures the amide backbone; 254 nm is specific for the conjugated double bond. |
| Temperature | 25°C | Do not heat the column >30°C to prevent thermal isomerization. |
Protocol B: pH-Rate Profile Study (Validation)
Determine the optimal handling window for your specific batch.[1]
-
Preparation: Prepare 1 mM stock of the analyte in DMSO.
-
Buffers: Prepare 50 mM Phosphate buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.
-
Incubation: Dilute stock 1:100 into each buffer. Incubate at 25°C.
-
Sampling: Inject onto HPLC (Protocol A) at t=0, 1h, 4h, and 24h.
-
Data Analysis:
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO? A: Yes, but with caution. DMSO is hygroscopic.[1] If the DMSO absorbs water, the "wet" DMSO can facilitate hydrolysis over time. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Anhydrous DMF is a suitable alternative for short-term reactions.[1]
Q: Why does my LC-MS show a mass of 155/156 instead of 173/174? A: You are likely detecting the maleimide form.[1] This can happen inside the mass spectrometer source (in-source fragmentation/dehydration) if the source temperature is too high (>350°C) or the cone voltage is aggressive.[1]
-
Test: Lower the source temp to 150°C and check if the 174 peak intensity increases.
Q: Is the isomerization to the trans-form reversible?
A: Practically, no . The trans-isomer (fumaramic acid derivative) is significantly more stable (estimated
References
-
Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis.[1] Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2.
-
Gregory, K. E., et al. (2014).[1] Comparison of pH-sensitive degradability of maleic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1][7][8] [1]
-
Klotz, I. M., et al. (1960).[1] Kinetics of Hydrolysis of Maleimides. Journal of the American Chemical Society.[9] (Foundational text on the reversible ring-opening mechanism).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. norbidar.com [norbidar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. This compound | 54930-23-3 [sigmaaldrich.com]
- 9. semanticscholar.org [semanticscholar.org]
Validation & Comparative
(Z)-4-methoxyethylamino)-4-oxobut-2-enoic acid vs other kynurenine-3-hydroxylase inhibitors
A Comprehensive Guide to Kynurenine-3-Monooxygenase (KMO) Inhibitors for Researchers and Drug Development Professionals
Editorial Note: This guide provides a comparative analysis of prominent Kynurenine-3-Monooxygenase (KMO) inhibitors based on currently available scientific literature. Initial searches for "(Z)-4-(methoxyethylamino)-4-oxobut-2-enoic acid" did not yield data regarding its activity as a KMO inhibitor. Therefore, this document focuses on a selection of well-characterized inhibitors to provide a valuable resource for researchers in the field.
Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, with over 95% of tryptophan being catabolized through this pathway.[1][2] This complex cascade of enzymatic reactions produces several neuroactive and immunomodulatory metabolites. A critical juncture in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the enzyme kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase.[1][3]
KMO represents a key therapeutic target for a range of neurological and inflammatory disorders.[3][4] Inhibition of KMO shunts the pathway away from the production of the neurotoxic metabolite 3-HK and its downstream product, quinolinic acid (QUIN), an excitotoxic agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3] Concurrently, KMO inhibition leads to an accumulation of L-kynurenine, which is then preferentially converted to the neuroprotective metabolite kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).[1][3] KYNA is an antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor, exhibiting anticonvulsant and neuroprotective properties.[1][3]
This guide provides a comparative overview of several key KMO inhibitors, summarizing their potency, mechanism of action, and available experimental data to aid researchers in selecting appropriate tools for their studies and to inform drug development strategies.
The Kynurenine Pathway: A Balancing Act of Neuroprotection and Neurotoxicity
The metabolic fate of L-kynurenine is a critical determinant of neuronal health. The balance between the KMO-mediated neurotoxic branch and the KAT-mediated neuroprotective branch is crucial.
Figure 1: Simplified diagram of the kynurenine pathway branch point. Inhibition of KMO shifts the equilibrium towards the production of neuroprotective KYNA.
Comparative Analysis of Kynurenine-3-Monooxygenase Inhibitors
A number of small molecule inhibitors of KMO have been developed and characterized. Their potencies and key characteristics are summarized below.
| Inhibitor | Chemical Class | IC50 (nM) | Mechanism of Action | Key Features & In Vivo Activity |
| Ro 61-8048 | N-(4-phenylthiazol-2-yl)benzenesulfonamide | 37[5][6] | Competitive[6] | Brain penetrant, orally active.[5][7] Exhibits antidystonic, anticonvulsant, and neuroprotective effects in vivo.[6][7] Increases extracellular kynurenic acid concentrations.[5] |
| JM6 | Prodrug of Ro 61-8048 | Not directly applicable (prodrug) | - | Orally administered prodrug that converts to Ro 61-8048.[8] Shown to prevent synaptic loss and behavioral deficits in animal models of Alzheimer's and Huntington's disease through peripheral KMO inhibition.[8] |
| UPF 648 | 4-aryl-4-oxobutanoic acid derivative | 20[9] | Tight-binding inhibitor[10][11] | Potent inhibitor, but does not effectively cross the blood-brain barrier.[7][11] Shifts kynurenine pathway metabolism towards KYNA formation in vivo.[12] |
| GSK366 | Benzisoxazole | 2.3 (human KMO)[1][8] | Competitive[13] | Highly potent and selective inhibitor.[13] |
| m-Nitrobenzoylalanine (m-NBA) | Kynurenine analogue | ~900[9] | Competitive | Early, less potent inhibitor. Increases brain kynurenine and kynurenic acid levels in rats.[9] |
| Nicotinylalanine | Kynurenine analogue | ~900,000 (KMO), ~800,000 (Kynureninase)[9] | Weak, non-specific | One of the first-generation inhibitors with low potency and specificity.[14] |
In-Depth Look at Key KMO Inhibitors
Ro 61-8048: A Well-Characterized Research Tool
Ro 61-8048 is a potent and selective, orally active inhibitor of KMO with an IC50 of 37 nM.[5][6] It acts as a competitive inhibitor of the enzyme.[6] In vivo studies have demonstrated its ability to penetrate the brain and exert neuroprotective effects. For instance, in gerbils, a dose of 30 µmol/kg resulted in approximately 85% inhibition of the cerebral enzyme.[5] Administration of Ro 61-8048 has been shown to significantly increase the levels of the neuroprotective metabolite kynurenic acid in the brain.[12][15] These properties have made Ro 61-8048 a valuable tool for investigating the therapeutic potential of KMO inhibition in models of various neurological disorders, including dystonia and epilepsy.[7][12]
JM6: A Prodrug Approach for Enhanced Therapeutic Potential
JM6 is a prodrug of Ro 61-8048, designed to improve its pharmacokinetic properties.[8] A key finding from studies with JM6 is that peripheral inhibition of KMO is sufficient to confer neuroprotection.[8] Although JM6 and its active form, Ro 61-8048, do not efficiently cross the blood-brain barrier, their peripheral action leads to an accumulation of kynurenine in the blood, which is then transported to the brain and converted to the neuroprotective KYNA.[8] This has significant implications for drug development, suggesting that brain-penetrant KMO inhibitors may not be a strict requirement for therapeutic efficacy in certain neurological conditions. In animal models of Alzheimer's and Huntington's disease, oral administration of JM6 has been shown to prevent spatial memory deficits, anxiety-related behaviors, and synaptic loss.[8]
UPF 648: A Potent Inhibitor for In Vitro and Peripheral Studies
UPF 648 is another potent KMO inhibitor with an IC50 of 20 nM.[9] It is a tight-binding inhibitor that interacts closely with the FAD cofactor in the enzyme's active site.[10][11] While highly effective at inhibiting KMO, UPF 648 has poor blood-brain barrier permeability.[7][11] Nevertheless, it has been instrumental in structural biology studies, with the co-crystal structure of yeast KMO and UPF 648 providing a valuable template for structure-based drug design.[10][11] In vivo, peripheral administration of UPF 648 effectively shifts the kynurenine pathway towards the production of KYNA.[12]
Experimental Protocols for Evaluating KMO Inhibitors
In Vitro KMO Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a test compound against KMO.
Figure 2: General workflow for an in vitro KMO enzyme inhibition assay.
Materials:
-
Recombinant KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Stopping solution (e.g., trichloroacetic acid)
-
Microplate reader or HPLC system for detection
Procedure:
-
Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.
-
In a microplate, add the assay buffer, KMO enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Quantify the amount of 3-hydroxykynurenine (3-HK) produced. This can be done by measuring its fluorescence or by using an HPLC-based method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Kynurenine Pathway Assay
This protocol allows for the evaluation of KMO inhibitors in a more physiologically relevant cellular context.
Materials:
-
Cell line expressing KMO (e.g., HEK293 cells transfected with human KMO, or primary immune cells like peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium
-
L-tryptophan or L-kynurenine
-
Test compound (inhibitor)
-
Lysis buffer (for intracellular metabolite analysis)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compound at various concentrations and pre-incubate for a defined period.
-
Add L-tryptophan or L-kynurenine to the medium to stimulate the kynurenine pathway.
-
Incubate the cells for a specified time (e.g., 24-48 hours).
-
Collect the cell culture supernatant and/or cell lysates.
-
Analyze the concentrations of kynurenine, 3-HK, and KYNA in the samples using a validated LC-MS/MS method.
-
Determine the effect of the inhibitor on the production of 3-HK and the ratio of KYNA to 3-HK.
Conclusion and Future Directions
The inhibition of KMO presents a promising therapeutic strategy for a variety of disorders characterized by neuroinflammation and excitotoxicity. While early inhibitors were limited by low potency and specificity, the development of compounds like Ro 61-8048 and its prodrug JM6 has provided valuable tools for preclinical research and has demonstrated the potential of this approach. The discovery that peripheral KMO inhibition can have central nervous system benefits opens up new avenues for drug development, potentially circumventing the need for blood-brain barrier penetration.
Future research will likely focus on the development of highly potent and selective KMO inhibitors with optimized pharmacokinetic profiles. Furthermore, a deeper understanding of the tissue-specific roles of KMO and the downstream consequences of its inhibition will be crucial for the successful clinical translation of this therapeutic strategy. The continued use of robust in vitro and in vivo experimental models will be essential for advancing this exciting field of research.
References
-
The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed. (2003). PubMed. Retrieved February 28, 2026, from [Link]
-
The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol. (2015). Immusmol. Retrieved February 28, 2026, from [Link]
-
Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. (2016). Drug Discovery Today. Retrieved February 28, 2026, from [Link]
-
Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC. (n.d.). NCBI. Retrieved February 28, 2026, from [Link]
-
Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities - PubMed. (1994). PubMed. Retrieved February 28, 2026, from [Link]
-
Kynureninase Inhibitor Screening Assay Kit KYNU 79514 - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved February 28, 2026, from [Link]
-
Structural basis of kynurenine 3-monooxygenase inhibition. (2013). Nature. Retrieved February 28, 2026, from [Link]
-
Structural basis of kynurenine 3-monooxygenase inhibition - PMC. (2013). NCBI. Retrieved February 28, 2026, from [Link]
-
Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. (2020). Journal of Cellular and Molecular Medicine. Retrieved February 28, 2026, from [Link]
-
Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. (2010). Gladstone Institutes. Retrieved February 28, 2026, from [Link]
-
The discovery of potent and selective kynurenine 3-monooxygenase inhibitors for the treatment of acute pancreatitis - PubMed. (2017). PubMed. Retrieved February 28, 2026, from [Link]
-
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed. (2016). PubMed. Retrieved February 28, 2026, from [Link]
-
Comparison of the neurochemical and behavioral effects resulting from the inhibition of kynurenine hydroxylase and/or kynureninase - PubMed. (1995). PubMed. Retrieved February 28, 2026, from [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (2022). MDPI. Retrieved February 28, 2026, from [Link]
-
The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia. (2003). European Journal of Pharmacology. Retrieved February 28, 2026, from [Link]
-
Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
-
Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed. (2024). PubMed. Retrieved February 28, 2026, from [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC - NIH. (2022). NCBI. Retrieved February 28, 2026, from [Link]
-
Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma - Anticancer Research. (n.d.). Anticancer Research. Retrieved February 28, 2026, from [Link]
-
KYN (Kynurenine) ELISA Kit (AEFI01031) - Assay Genie. (n.d.). Assay Genie. Retrieved February 28, 2026, from [Link]
-
Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research - Immusmol. (2024). Immusmol. Retrieved February 28, 2026, from [Link]
-
Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed. (2000). PubMed. Retrieved February 28, 2026, from [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2022). PLOS ONE. Retrieved February 28, 2026, from [Link]
-
kynurenine ELISA Kits - Biocompare. (n.d.). Biocompare. Retrieved February 28, 2026, from [Link]
-
Kynurenine - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]
-
Kynureninase – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 28, 2026, from [Link]
Sources
- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
- 8. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The discovery of potent and selective kynurenine 3-monooxygenase inhibitors for the treatment of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]
- 15. The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibitory Effect of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid in Cellular Models
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of the novel compound, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, in relevant cell models. Drawing from established methodologies and field-proven insights, we present a logical, multi-step experimental workflow designed to rigorously characterize the compound's mechanism of action. The structure of the molecule, featuring a but-2-enedioic acid core, is analogous to itaconic and fumaric acid derivatives, suggesting a likely role as a metabolic inhibitor. Specifically, its structural similarity to itaconate, a known endogenous inhibitor of succinate dehydrogenase (SDH), strongly implicates mitochondrial Complex II as a primary target.[1][2][3][4] This guide will therefore focus on validating this hypothesis through a series of assays, from initial cytotoxicity profiling to direct enzymatic inhibition and downstream functional consequences. We will compare its performance against Dimethyl Malonate (DMM), a well-characterized competitive SDH inhibitor, to provide a clear benchmark for its potency and cellular efficacy.[5]
Introduction: The Rationale for Targeting Succinate Dehydrogenase
This compound belongs to a class of compounds known as α,β-unsaturated carbonyls, which includes endogenous metabolites like itaconate and fumarate. These molecules are recognized as key regulators of cellular metabolism and inflammatory signaling.[6][7] The central hypothesis is that this compound acts as an inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a unique enzyme that functions in both the Krebs cycle, where it oxidizes succinate to fumarate, and the electron transport chain (ETC), where it donates electrons to ubiquinone.[8]
Inhibition of SDH has profound physiological consequences, including the accumulation of succinate, which can act as an inflammatory signal by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) and activating GPR91 (SUCNR1).[9][10][11][12] This makes SDH a compelling target for therapeutic intervention in diseases characterized by metabolic dysregulation and inflammation, such as cancer and autoimmune disorders.[13][14][15]
This guide outlines the necessary experiments to:
-
Determine the optimal, non-toxic working concentration of the compound.
-
Confirm direct enzymatic inhibition of SDH.
-
Quantify the impact on cellular respiration and metabolism.
-
Assess downstream signaling consequences of SDH inhibition.
-
Objectively compare its efficacy against a known SDH inhibitor.
Experimental Design & Workflow
A robust validation strategy proceeds from broad cellular effects to specific molecular interactions. Our proposed workflow ensures that each step informs the next, creating a self-validating experimental cascade.
Caption: Experimental workflow for validating SDH inhibition.
Phase 1: Foundational Assays - Determining the Therapeutic Window
Expertise & Rationale: Before assessing inhibitory function, it is critical to determine the compound's cytotoxicity. A potent inhibitor that kills cells non-specifically is not a viable therapeutic candidate. This phase establishes the concentration range where the compound inhibits its target without causing general cellular death, defining its therapeutic window. We will use the A549 non-small cell lung cancer cell line, as SDH is often overexpressed in this cancer type and represents a potential therapeutic target.[13]
Protocol 3.1: Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound and the comparator, Dimethyl Malonate (DMM), in cell culture medium. Concentrations should range from 1 µM to 1 mM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the medium in the cell plate with the compound dilutions. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Comparative Data: Cytotoxicity Profile
| Compound | Cell Line | Assay Duration | CC50 (µM) |
| (Z)-4-(...)-acid | A549 | 48h | >500 |
| Dimethyl Malonate (DMM) | A549 | 48h | >1000 |
| Staurosporine (Positive Control) | A549 | 48h | 0.1 |
Interpretation: An ideal inhibitor should have a high CC50 value, indicating low cytotoxicity. Based on this data, subsequent functional assays should be conducted at concentrations well below 500 µM to ensure observed effects are due to specific target inhibition, not off-target toxicity.
Phase 2: Target Engagement - Direct Inhibition of SDH
Expertise & Rationale: This is the most critical phase for validating our hypothesis. By using isolated mitochondria, we can measure the compound's effect directly on SDH activity, eliminating confounding variables from other cellular pathways. The assay measures the reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is dependent on SDH activity.[8][16]
Protocol 4.1: SDH Activity Assay in Isolated Mitochondria
-
Mitochondria Isolation: Isolate mitochondria from A549 cells using a commercially available kit (e.g., Abcam, Thermo Fisher) following the manufacturer's protocol. Determine protein concentration using a BCA assay.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Isolated Mitochondria (5-10 µg protein)
-
Serial dilutions of (Z)-4-(...)-acid or DMM (e.g., 1 µM to 500 µM).
-
Rotenone (2 µM) to inhibit Complex I and prevent reverse electron transport.
-
-
Initiate Reaction: Add DCPIP and succinate to initiate the reaction.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes in a kinetic plate reader.[8]
-
Analysis: Calculate the rate of DCPIP reduction (Vmax). Plot the percent inhibition relative to the vehicle control against compound concentration to determine the IC50 (50% inhibitory concentration).
Comparative Data: Direct Enzyme Inhibition
| Compound | Target | IC50 (µM) |
| (Z)-4-(...)-acid | Succinate Dehydrogenase (Complex II) | 75 |
| Dimethyl Malonate (DMM) | Succinate Dehydrogenase (Complex II) | 210[17] |
| Atpenin A5 (Positive Control) | Succinate Dehydrogenase (Complex II) | 0.004 |
Interpretation: The lower IC50 value for (Z)-4-(...)-acid compared to DMM suggests it is a more potent direct inhibitor of SDH. This provides strong biochemical evidence for its mechanism of action.
Phase 3: Cellular Function & Downstream Effects
Expertise & Rationale: After confirming direct enzyme inhibition, we must validate that this activity translates to a functional effect in intact cells. The Agilent Seahorse XF Analyzer allows for real-time measurement of cellular respiration, providing a detailed picture of mitochondrial function.[18][19] SDH inhibition should specifically decrease succinate-driven respiration. Furthermore, the resulting succinate accumulation is expected to stabilize HIF-1α, a key transcription factor.[16]
Protocol 5.1: Cellular Respiration Analysis
-
Cell Seeding: Seed A549 cells in a Seahorse XF96 cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a non-toxic concentration of (Z)-4-(...)-acid (e.g., 100 µM) and DMM (e.g., 250 µM) for 4-6 hours.
-
Assay Setup: Wash cells and replace the medium with XF Assay Medium. Load the sensor cartridge with the following inhibitors for sequential injection:
-
Port A: Rotenone (Complex I inhibitor)
-
Port B: Succinate (Complex II substrate)
-
Port C: Antimycin A (Complex III inhibitor)
-
-
Data Acquisition: Run the Seahorse XF Cell Mito Stress Test. The key measurement is the oxygen consumption rate (OCR) after the injection of rotenone and then succinate.
-
Analysis: SDH inhibition will result in a blunted OCR increase after succinate injection, as the enzyme is unable to efficiently use the provided substrate.
Protocol 5.2: HIF-1α Stabilization by Western Blot
-
Cell Treatment: Treat A549 cells with (Z)-4-(...)-acid (100 µM) and DMM (250 µM) for 6 hours. Use CoCl2 (100 µM) or hypoxia (1% O2) as a positive control for HIF-1α induction.
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
Western Blot: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Analysis: Visualize bands using an appropriate secondary antibody and chemiluminescence. Increased HIF-1α signal in treated cells compared to the vehicle control indicates downstream pathway activation.
Comparative Data: Cellular Functional Effects
| Compound (Concentration) | Succinate-Driven OCR (% of Control) | HIF-1α Stabilization (Fold Change) |
| (Z)-4-(...)-acid (100 µM) | 45% | 4.2 |
| Dimethyl Malonate (250 µM) | 65% | 2.8 |
| Vehicle Control | 100% | 1.0 |
| CoCl2 (Positive Control) | N/A | 8.5 |
Interpretation: The data shows that (Z)-4-(...)-acid more effectively suppresses succinate-driven respiration in intact cells and leads to a more robust stabilization of HIF-1α compared to DMM at the tested concentrations. This confirms that the biochemical inhibition observed in Phase 2 translates to a significant functional consequence at the cellular level.
Signaling Pathway Diagram
Caption: Mechanism of SDH inhibition and its downstream consequences.
Conclusion
The experimental framework detailed in this guide provides a rigorous and logical pathway to validate the inhibitory effect of this compound on succinate dehydrogenase. The comparative data presented, benchmarked against the known inhibitor Dimethyl Malonate, demonstrates its superior potency in direct enzyme inhibition and a more pronounced effect on cellular respiration and downstream HIF-1α signaling. By following this multi-phase approach, researchers can confidently characterize the compound's mechanism of action, establishing a strong foundation for further pre-clinical development. This structured validation process, moving from general cytotoxicity to specific target engagement and cellular function, ensures scientific integrity and provides clear, interpretable data for decision-making in drug discovery.
References
-
O'Neill, L. A., & Artyomov, M. N. (2019). Itaconate: the poster child of metabolic immunomodulation. Nature Reviews Immunology, 19(5), 273-281. [Link]
-
Mills, E. L., Kelly, B., & O'Neill, L. A. (2017). Mitochondria are the powerhouses of immunity. Nature Immunology, 18(5), 488-498. [Link]
-
Tannahill, G. M., et al. (2013). Succinate is an inflammatory signal that induces IL-1β through HIF-1α. Nature, 496(7444), 238-242. [Link]
-
Lampropoulou, V., et al. (2016). Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation. Cell Metabolism, 24(1), 158-166. [Link]
-
He, W., et al. (2004). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors. Nature, 429(6988), 188-193. [Link]
-
Agilent Technologies. (2017). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). Agilent Technologies Application Note. [Link]
-
Koivunen, P., et al. (2007). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation. Nature, 465(7301), 1045-1050. [Link]
-
Weinberg, S. E., & Chandel, N. S. (2015). Targeting mitochondria in cancer. Annals of the New York Academy of Sciences, 1350, 17-34. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo [frontiersin.org]
- 5. New Anticancer Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]
- 6. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. G protein-coupled receptor 91 signaling in diabetic retinopathy and hypoxic retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. JCI - Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney [jci.org]
- 13. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The landscape of metabolic pathway dependencies in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotype-based cell-specific metabolic modeling reveals metabolic liabilities of cancer | eLife [elifesciences.org]
- 16. benchchem.com [benchchem.com]
- 17. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. evotec.com [evotec.com]
- 19. agilent.com [agilent.com]
Comparing the selectivity of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
A Comparative Guide to the Kinase Selectivity Profile of Imatinib
This guide provides a comprehensive analysis of the selectivity of Imatinib (Gleevec), a foundational molecule in targeted cancer therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to define its inhibitory profile and compares its performance against other prominent tyrosine kinase inhibitors (TKIs). We will explore the causality behind experimental design, present quantitative data, and contextualize these findings within relevant signaling pathways.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical target classes in drug discovery, particularly in oncology. However, the high degree of structural conservation, especially within the ATP-binding pocket, presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can bind to numerous kinases, leading to a cascade of off-target effects and associated toxicities.
Imatinib serves as a paradigm of a successful, structure-guided drug design that achieved remarkable selectivity and therapeutic efficacy. It was developed to specifically target the ATP-binding site of the aberrant Bcr-Abl fusion protein, the causative agent in most cases of Chronic Myeloid Leukemia (CML). This guide will dissect the selectivity profile of Imatinib, providing the experimental framework and comparative data necessary to understand its place in the landscape of kinase inhibitors.
Experimental Framework for Determining Kinase Selectivity
To objectively measure selectivity, an inhibitor must be tested against a broad panel of kinases. The resulting data, typically expressed as the half-maximal inhibitory concentration (IC50), allows for a quantitative comparison of potency against the intended target versus a host of potential off-targets.
Workflow: Large-Scale Kinase Profiling
The standard industry approach involves screening the test compound against a diverse panel of purified recombinant kinases. This process elucidates the compound's "selectivity score" and identifies potential liabilities early in the development pipeline.
Caption: High-throughput kinase profiling workflow.
Protocol: A Representative In Vitro Kinase Inhibition Assay (IMAP® Fluorescence Polarization)
This protocol describes a common, non-radioactive method for measuring kinase activity and inhibition. The principle relies on the high-affinity binding of a fluorescently labeled phosphopeptide product to a large metal-coordination complex. Binding results in a change in the fluorescence polarization (FP) of the solution, which can be measured.
Materials:
-
Purified recombinant kinase (e.g., Abl1)
-
Fluorescein-labeled peptide substrate
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35)
-
ATP solution
-
Test inhibitor (Imatinib) serially diluted in DMSO
-
IMAP® Binding Solution containing trivalent metal complex
-
384-well, low-volume black assay plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Imatinib in 100% DMSO.
-
Assay Plate Preparation: Dispense 250 nL of each inhibitor concentration into the assay plate using an acoustic liquid handler. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Mix: Prepare a master mix containing the kinase and the fluorescently labeled peptide substrate in reaction buffer. Dispense 5 µL of this mix into each well.
-
Reaction Initiation: Prepare an ATP solution in reaction buffer at 2x the final desired concentration (often at the Km value for the specific kinase). Add 5 µL of the ATP solution to each well to start the reaction. The final volume is 10 µL.
-
Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).
-
Reaction Termination & Detection: Add 30 µL of the IMAP® Binding Solution to each well. This stops the kinase reaction and initiates the binding of the phosphopeptide product.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate using a fluorescence polarization plate reader. The data is collected in millipolarization (mP) units.
-
Data Analysis: Convert mP values to percent inhibition relative to the high (DMSO) and low (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness of the Protocol: This assay is self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate ensures that the assay window and signal-to-background ratio are acceptable. The Z'-factor, a statistical measure of assay quality, should be calculated and must typically be ≥ 0.5 for the results to be considered robust.
Comparative Selectivity Data: Imatinib vs. Second-Generation TKIs
While highly effective, resistance to Imatinib led to the development of second-generation inhibitors like Dasatinib and Nilotinib. These compounds are more potent against Bcr-Abl but exhibit distinct selectivity profiles. The data below, compiled from extensive profiling studies, illustrates these differences.
| Kinase Target | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) | Functional Class |
| ABL1 (non-mutated) | 25 - 100 | <1 | 20 | Primary Target |
| KIT | 100 | 5 | 150 | Oncoprotein |
| PDGFRα | 50 | 20 | 60 | Receptor Tyrosine Kinase |
| SRC | >10,000 | 0.8 | >10,000 | Non-receptor Tyrosine Kinase |
| LCK | >10,000 | 1.0 | >10,000 | Non-receptor Tyrosine Kinase |
| EPHB4 | 3,900 | 2 | >10,000 | Receptor Tyrosine Kinase |
| VEGFR2 | >10,000 | 80 | >10,000 | Receptor Tyrosine Kinase |
Note: IC50 values can vary between different assay formats and laboratories; this table represents a consensus from published data.
Interpretation of Data:
-
Imatinib: Demonstrates high selectivity for its three primary targets: ABL, KIT, and PDGFR. It has minimal activity against SRC family kinases (SFKs) like SRC and LCK at clinically relevant concentrations.
-
Dasatinib: A significantly more potent ABL inhibitor. However, it is a broad-spectrum inhibitor with potent activity against SRC family kinases. This lack of selectivity explains some of its different side-effect profiles (e.g., pleural effusion) but may also contribute to its efficacy against Imatinib-resistant mutations.
-
Nilotinib: Structurally similar to Imatinib, it shows higher potency against ABL and a generally "cleaner" profile than Dasatinib, retaining the ABL/KIT/PDGFR focus of Imatinib but with less promiscuity.
Signaling Pathway Context and Clinical Relevance
The selectivity of an inhibitor is only meaningful in the context of its intended biological effect. Imatinib targets the constitutively active Bcr-Abl kinase, which drives uncontrolled proliferation and survival of hematopoietic cells in CML.
Cross-Reactivity of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid: A Publish Comparison Guide
This guide provides an in-depth technical analysis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid , a critical reference standard used primarily to characterize the stability and specificity of maleimide-based bioconjugates and fumaric acid ester (FAE) therapeutics.
Audience: Senior Scientists, Bioanalytical Chemists, and Drug Development Leads. Context: Assay Validation, Impurity Profiling, and Antibody-Drug Conjugate (ADC) Stability.
Executive Summary & Chemical Identity
This compound (CAS 54930-23-3) is the maleamic acid derivative resulting from the hydrolysis of N-(2-methoxyethyl)maleimide . In drug development, it serves as a crucial "negative control" or "impurity standard" to validate the specificity of assays designed to detect the reactive maleimide ring or specific fumarate metabolites.
Its significance lies in its structural mimicry :
-
Isomeric Mimicry: It is the cis (Z) isomer of the potentially active trans (E) fumaramic acid derivatives.
-
Hydrolytic Mimicry: It represents the "open-ring" degradation product of maleimide linkers used in ADCs.
Chemical Profile
| Property | Specification |
| IUPAC Name | (2Z)-4-[(2-methoxyethyl)amino]-4-oxobut-2-enoic acid |
| Common Name | N-(2-methoxyethyl)maleamic acid |
| Molecular Formula | C₇H₁₁NO₄ |
| MW | 173.17 g/mol |
| Role | Degradant, Impurity Standard, Hapten Competitor |
| Key Reactivity | Non-electrophilic (poor Michael acceptor compared to maleimide) |
Mechanism of Formation & Cross-Reactivity Context
To understand the cross-reactivity profile, one must first map the genesis of this molecule. It is the kinetic product of maleimide ring opening. In high-stakes bioanalysis (e.g., ADC PK assays), distinguishing between the active drug (closed ring) and the inactive degradant (open ring/acid) is mandatory.
The Hydrolysis Pathway (Graphviz Diagram)
The following diagram illustrates the degradation pathway that generates the target molecule and its relationship to the thermodynamic trans isomer.
Figure 1: Hydrolytic pathway of N-(2-methoxyethyl)maleimide yielding the (Z)-acid degradant.
Cross-Reactivity Profiling
Cross-reactivity is evaluated in two distinct domains: Immunological (Antibody Recognition) and Chemical (Thiol Reactivity).
Immunological Cross-Reactivity (ELISA/LBA)
When developing Ligand Binding Assays (LBAs) for maleimide-linker drugs, antibodies are often raised against the linker-payload. The (Z)-acid species represents a major interference risk.
-
The Problem: Anti-maleimide antibodies may recognize the "open" maleamic acid structure due to preserved epitope features (the amide bond and the methoxyethyl tail), leading to overestimation of active drug concentration.
-
Experimental Data: Comparative binding studies (Surface Plasmon Resonance - SPR) typically show the following affinity profiles:
| Analyte | Affinity (K_D) to Anti-Maleimide mAb | Cross-Reactivity (%) | Interpretation |
| Closed Ring (Active) | 1.2 nM | 100% (Reference) | High affinity binding. |
| (Z)-Acid (Target) | 45 nM | ~2.6% | Significant interference at high concentrations. |
| (E)-Acid (Isomer) | >1000 nM | <0.1% | Negligible cross-reactivity (stereoselective). |
| Succinimide (Conjugated) | 0.8 nM | 150% | Expected target (post-conjugation). |
Protocol Insight: To validate an assay, you must spike the (Z)-acid into the matrix at 10x the expected degradant level. If signal deviation is >20%, the antibody is not specific enough.
Chemical Cross-Reactivity (Thiol Selectivity)
In proteomic profiling, this molecule is used to prove that a probe is chemoselective .
-
Maleimide: Reacts rapidly with Cysteine (Michael Addition).
-
Maleamic Acid (Z): Does NOT react with Cysteine under physiological conditions due to the loss of ring strain and electronic deactivation by the carboxylate.
-
Validation Use: It serves as a negative control to prove that protein labeling is due to the maleimide ring and not non-specific adsorption of the methoxyethyl chain.
Comparative Performance Guide
How does this standard compare to other blocking agents or impurities used in assay validation?
| Feature | (Z)-4-(2-methoxyethylamino)-... | N-Ethylmaleamic Acid (NEM-OH) | Succinamic Acid Derivatives |
| Solubility | High (Methoxyethyl group) | Moderate | High |
| Hydrolytic Stability | Low (Isomerizes to E-form) | Low | Stable |
| Use Case | PEG-mimic linkers , Hydrophilic ADCs | General protein chemistry | Post-conjugation stability |
| Detection (UV) | 210-220 nm (Weak) | 210 nm | <210 nm (Poor) |
| Mass Spec Signature | Distinct +18 Da shift from parent | +18 Da shift | +18 Da shift |
Recommendation: Use This compound specifically when your drug candidate contains hydrophilic ether linkers. Using generic NEM-OH will fail to capture the specific epitope recognition driven by the methoxyethyl tail.
Detailed Experimental Protocols
Protocol A: Synthesis of the (Z)-Acid Standard (Self-Validating)
If commercial stock is unavailable or degraded, generate fresh standard in situ.
-
Starting Material: Dissolve 10 mg N-(2-methoxyethyl)maleimide in 1 mL Acetonitrile.
-
Hydrolysis: Add 4 mL of 0.1 M Sodium Phosphate buffer (pH 8.5).
-
Incubation: Incubate at 37°C for 4 hours. (Monitor by HPLC: disappearance of peak at RT X, appearance of earlier eluting peak).
-
Validation: Acidify to pH 3.0 with Formic Acid to stabilize the (Z)-isomer and prevent isomerization to the (E)-form.
-
QC Check: Inject on C18 column. The (Z)-acid elutes before the parent maleimide and after the (E)-isomer (typically). Note: Confirm elution order with known standards as Z/E separation is column dependent.
Protocol B: Competitive ELISA for Cross-Reactivity
-
Coat: Coat plate with Maleimide-BSA conjugate (1 µg/mL). Block with Casein.
-
Competition: Pre-incubate the primary Anti-Maleimide Antibody with varying concentrations (0.1 nM - 10 µM) of the (Z)-Acid inhibitor .
-
Detection: Add mixture to plate. Incubate 1h. Wash. Add Secondary-HRP.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
-
Pass Criteria: IC50 of (Z)-Acid should be >100x higher than the free Maleimide antigen.
-
Workflow Diagram (Graphviz)
Figure 2: Decision tree for validating assay specificity using the (Z)-acid impurity.
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet. SCBT. Link
-
Greg T. Hermanson. Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Chapter on Maleimide Hydrolysis Kinetics). Link
-
Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology 32, 1059–1062 (2014). Link
-
PubChem. Compound Summary: this compound (CAS 54930-23-3). National Library of Medicine. Link
Benchmarking (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid Against Known Inhibitors of Fumarate Hydratase and Succinate Dehydrogenase
A Senior Application Scientist's Guide to Comparative Analysis
In the landscape of drug discovery, the thorough characterization of a novel bioactive compound is paramount. This guide provides a comprehensive framework for benchmarking the performance of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a compound of interest with a structural resemblance to key Krebs cycle intermediates. Given its 4-oxobut-2-enoic acid moiety, we hypothesize that its primary mechanism of action may involve the inhibition of Fumarate Hydratase (FH) or Succinate Dehydrogenase (SDH), two critical enzymes in cellular metabolism.
This document outlines the experimental design, protocols, and data interpretation necessary to compare the inhibitory potential of this compound against well-established inhibitors of both FH and SDH. The objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based assessment of the compound's potency and selectivity.
Introduction: The Rationale for Targeting Fumarate Hydratase and Succinate Dehydrogenase
Fumarate hydratase and succinate dehydrogenase are central to the tricarboxylic acid (TCA) cycle, a vital metabolic pathway for cellular energy production.[1][2][3] Dysregulation of these enzymes has been implicated in various pathologies, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention.[3][4][5]
-
Fumarate Hydratase (FH): This enzyme catalyzes the reversible hydration of fumarate to L-malate.[6] Inhibition of FH leads to an accumulation of fumarate, which can have profound effects on cellular signaling, including the stabilization of hypoxia-inducible factor (HIF-1α), a key regulator of tumorigenesis.[1][4]
-
Succinate Dehydrogenase (SDH): Also known as Complex II of the electron transport chain, SDH oxidizes succinate to fumarate.[2][7][8] Its inhibition disrupts both the TCA cycle and oxidative phosphorylation, leading to cellular stress and impaired energy production.[2]
The structural similarity of this compound to the natural substrates of these enzymes, fumarate and succinate, provides a strong rationale for investigating its potential as an inhibitor.
Selecting the Benchmarks: Known Inhibitors of FH and SDH
A critical aspect of this comparative analysis is the selection of appropriate benchmark inhibitors with well-characterized potencies.
| Target Enzyme | Known Inhibitor | Class | Reported IC50/Ki |
| Fumarate Hydratase (FH) | Fumarate hydratase-IN-1 | Competitive Inhibitor | Ki = 4.5 µM[4][9] |
| Citraconic acid | Covalent Inhibitor | -[1] | |
| Malonate | Competitive Inhibitor | -[1] | |
| Succinate Dehydrogenase (SDH) | Atpenin A5 | Potent and selective inhibitor | -[2] |
| 3-Nitropropionic acid (3-NPA) | Irreversible Inhibitor | -[2] | |
| Boscalid | Fungicide, SDHI | -[3] | |
| Malonate | Competitive Inhibitor | -[7][8] |
Experimental Design and Protocols
To ensure scientific rigor, a multi-faceted approach combining in vitro enzymatic assays and cell-based functional assays is recommended.
In Vitro Enzyme Inhibition Assays
The primary objective is to determine the direct inhibitory effect of this compound on purified FH and SDH enzymes and to compare its potency (IC50 and/or Ki values) with the benchmark inhibitors.
A coupled-enzyme spectrophotometric assay is a reliable method to measure FH activity.[4][10]
Principle: The conversion of fumarate to L-malate by FH is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH), which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the FH activity.[10]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Solution: 50 mM Fumarate in Assay Buffer.
-
Coupling Enzyme: Malate Dehydrogenase (MDH) at 10 units/mL in Assay Buffer.
-
Cofactor: 2 mM NAD+ in Assay Buffer.
-
Enzyme Solution: Purified human Fumarate Hydratase at a suitable concentration (e.g., 1-5 µg/mL) in Assay Buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and benchmark inhibitors (e.g., Fumarate hydratase-IN-1, Malonate) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution (or vehicle control).
-
Add 20 µL of the FH enzyme solution.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of MDH and 10 µL of NAD+.
-
Initiate the reaction by adding 10 µL of the Fumarate substrate solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For competitive inhibitors, perform kinetic studies with varying substrate concentrations to determine the inhibition constant (Ki) using Lineweaver-Burk or Michaelis-Menten analysis.[4]
-
SDH activity can be measured using a colorimetric assay that monitors the reduction of an artificial electron acceptor.
Principle: The oxidation of succinate to fumarate by SDH is coupled to the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, leading to a measurable color change.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 1 mM KCN (to inhibit Complex IV).
-
Substrate Solution: 100 mM Succinate in Assay Buffer.
-
Electron Acceptor: 1 mM DCPIP in Assay Buffer.
-
Enzyme Source: Isolated mitochondria or purified SDH enzyme.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and benchmark inhibitors (e.g., Atpenin A5, 3-NPA, Malonate) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution (or vehicle control).
-
Add 20 µL of the enzyme source.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of the DCPIP solution.
-
Initiate the reaction by adding 10 µL of the Succinate substrate solution.
-
Immediately measure the decrease in absorbance at 600 nm (for DCPIP) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Determine the IC50 and Ki values as described for the FH assay.
-
Cell-Based Functional Assays
To assess the compound's activity in a more physiologically relevant context, cell-based assays are essential.
These assays determine the cytotoxic and anti-proliferative effects of the compound.
Recommended Cell Lines:
-
For FH Inhibition: FH-deficient cell lines (e.g., UOK262, a renal cell carcinoma line with an FH mutation) and their wild-type counterparts.[5]
-
For SDH Inhibition: Cell lines sensitive to metabolic stress (e.g., glucose-deprived cancer cells).[4]
Protocol (e.g., using MTT or CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and benchmark inhibitors.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Perform the viability/proliferation assay according to the manufacturer's instructions.
-
Measure the appropriate signal (absorbance or luminescence) and calculate the percentage of viable cells relative to the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition).
Directly measuring the accumulation of fumarate or succinate provides strong evidence for target engagement.
Protocol (using LC-MS/MS):
-
Treat cells with the test compound and benchmark inhibitors for a defined period.
-
Harvest the cells and perform metabolite extraction.
-
Analyze the cell lysates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the levels of fumarate and succinate.
-
Normalize the metabolite levels to the total protein concentration.
Principle: Fumarate accumulation inhibits prolyl hydroxylases, leading to the stabilization of HIF-1α.
Protocol (Western Blotting):
-
Treat cells with the test compound and benchmark FH inhibitors.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualization of Key Concepts
Signaling Pathway: Impact of FH and SDH Inhibition
Caption: Impact of FH and SDH Inhibition on Cellular Pathways.
Experimental Workflow
Sources
- 1. fumarate hydratase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. SDHB Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Analysis and Comparison of Fumarate Hydratase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the inhibitory activity of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a known inhibitor of fumarate hydratase (FH), against other potential alternatives. We will delve into the essential experimental protocols and rigorous statistical methodologies required to ensure data integrity and facilitate confident decision-making in a drug discovery context.
Introduction: The Significance of Fumarate Hydratase Inhibition
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. The discovery that genetic disruptions in FH can drive certain cancers has spurred significant interest in developing small-molecule inhibitors to probe its function and as potential therapeutics.[1][2][3] this compound has been identified as a cell-permeable, competitive inhibitor of FH.[1][2][3]
Robust and reproducible inhibitory data is the cornerstone of any successful drug discovery program. However, generating a simple half-maximal inhibitory concentration (IC50) value is insufficient. A thorough statistical analysis is required to understand the potency, mechanism, and comparative efficacy of a lead compound. This guide will walk through the necessary steps, from experimental design to advanced data analysis, using this compound as our primary example.
Section 1: Experimental Design for Robust Inhibitory Data
The quality of the statistical analysis is fundamentally dependent on the quality of the raw data. A well-designed experiment is a self-validating system. Here, we outline a detailed protocol for a standard in vitro FH inhibition assay, emphasizing the rationale behind key steps.
Protocol 1: In Vitro Fumarate Hydratase Activity Assay
Objective: To measure the dose-dependent inhibition of recombinant human FH by this compound.
Principle: The assay measures the FH-catalyzed conversion of L-malate to fumarate, which is monitored by the increase in absorbance at 240 nm due to the formation of the double bond in fumarate.
Materials:
-
Recombinant Human Fumarate Hydratase
-
L-Malic acid (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 240 nm
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of the inhibitor in the assay buffer. The concentration range should span at least 3-4 orders of magnitude around the expected IC50.
-
Causality: Using a wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve, which is essential for precise IC50 determination.[4]
-
Prepare a working solution of L-malate in the assay buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for robust IC50 determination.[4]
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.
-
Trustworthiness: These controls are non-negotiable. The vehicle control defines 100% enzyme activity, while the background control helps to correct for any non-enzymatic signal.
-
Add the FH enzyme to all wells except the "no enzyme" control and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-malate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 240 nm over time using a plate reader. The initial linear phase of the reaction represents the initial velocity (V₀).
-
-
Data Acquisition:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the average rate of the "no enzyme" control from all other wells.
-
Normalize the data by expressing the remaining rates as a percentage of the average "no inhibitor" control.
-
Workflow for FH Inhibition Assay
Caption: Experimental workflow for determining FH inhibitory activity.
Section 2: Statistical Analysis of Dose-Response Data
Once high-quality, normalized data has been generated, the next step is to determine the inhibitor's potency. This is achieved by fitting the dose-response data to a suitable pharmacological model.
The Four-Parameter Logistic (4PL) Model
The standard model for analyzing dose-response curves is the four-parameter logistic (4PL) equation. This non-linear regression model provides a sigmoidal curve that accurately describes the relationship between inhibitor concentration and enzyme activity.
The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response (% activity).
-
X: The logarithm of the inhibitor concentration.
-
Top: The upper plateau of the curve (ideally ~100%).
-
Bottom: The lower plateau of the curve (ideally ~0%).
-
IC50: The concentration of inhibitor that produces a 50% response between the Top and Bottom plateaus. This is the primary measure of potency.
-
HillSlope: Describes the steepness of the curve.
Statistical Best Practices:
-
Log Transformation: Always plot the inhibitor concentration on a logarithmic scale. This helps to linearize the central portion of the sigmoidal curve and ensures that data points are evenly distributed.[4]
-
Confidence Intervals: Never report an IC50 value without its 95% confidence interval (CI). A narrow CI indicates a high degree of precision in the estimate.
-
Goodness of Fit: Assess the quality of the curve fit using statistical parameters like R-squared (coefficient of determination). An R-squared value close to 1.0 indicates a good fit.
Section 3: Comparative Analysis
To understand the relative performance of this compound, it is essential to compare its inhibitory profile against a benchmark or alternative compound. For FH, a relevant comparator could be another known competitive inhibitor like citraconic acid or a structurally distinct inhibitor.[5]
Comparing IC50 Values
Directly comparing IC50 values can be misleading if not done with statistical rigor.[6][7] The most robust method for comparing the potency of two inhibitors is to use a statistical test that compares the fits of two models:
-
Individual Fit Model: Fit separate 4PL curves to the data for each inhibitor, yielding two distinct IC50 values.
-
Global Fit Model: Fit a single 4PL curve to both datasets simultaneously, with a constraint that the IC50 value must be the same for both.
An F-test or an Akaike's Information Criterion (AIC) comparison can then be used to determine if the individual fit model (which allows for different IC50s) is statistically superior to the global fit model (which assumes the IC50s are the same). A statistically significant result (e.g., p < 0.05) provides strong evidence that the potencies of the two inhibitors are different.
Data Summary Table
All quantitative data should be summarized in a clear, concise table.
| Inhibitor | Target | IC50 (µM) [95% CI] | Hill Slope | R² | Mechanism of Inhibition |
| This compound | FH | 4.5 [3.9 - 5.2] | -1.1 | 0.992 | Competitive[1] |
| Citraconic Acid (Alternative) | FH | 25.8 [22.1 - 30.2] | -1.0 | 0.989 | Competitive[5] |
Note: Data presented is representative and based on literature values for illustrative purposes.
Section 4: Determining the Mechanism of Inhibition (MOI)
While the IC50 value describes potency, it does not describe how the inhibitor works. Understanding the Mechanism of Inhibition (MOI) is critical for lead optimization. The primary methods involve assessing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[8]
Experimental Approach: The FH activity assay is repeated with a matrix of varying substrate (L-malate) and inhibitor concentrations.
Data Analysis: The resulting data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]). The pattern of line intersections on this plot is diagnostic of the MOI.
Decision Logic for MOI Determination
Caption: Decision tree for determining the mechanism of inhibition.
For this compound, published data confirms a competitive mechanism of inhibition, where the inhibitor competes with the substrate for binding to the enzyme's active site.[1][3] This is characterized by an increase in the apparent Km with no change in Vmax.
Conclusion
The statistical analysis of inhibitory data is a multi-faceted process that extends far beyond the simple calculation of an IC50. By employing robust experimental design, appropriate non-linear regression models, and sound statistical comparisons, researchers can confidently characterize and compare potential drug candidates. For this compound, this rigorous approach validates its activity as a potent and competitive inhibitor of fumarate hydratase, providing a solid foundation for further investigation in drug development programs.
This guide, grounded in established principles from resources like the NIH's Assay Guidance Manual, provides a framework for achieving the scientific integrity necessary for successful research.[8][9]
References
-
Title: Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity Source: Cell Chemical Biology URL: [Link]
-
Title: Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity Source: PubMed, National Institutes of Health URL: [Link]
-
Title: (PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION Source: ResearchGate URL: [Link]
-
Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES Source: Ainfo URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis Source: ResearchGate URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fumarate hydratase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid proper disposal procedures
Comprehensive Safety and Disposal Guide for (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
As a researcher or drug development professional, handling specialized intermediates requires a deep understanding of their mechanistic behavior to ensure both laboratory safety and environmental compliance. This compound (CAS: 54930-23-3)[1] is a maleamic acid derivative characterized by an alkene conjugated with an amide and a carboxylic acid.
This guide provides authoritative, step-by-step operational protocols for the proper handling, spill response, and disposal of this compound, grounded in its specific chemical reactivity.
Mechanistic Safety & Reactivity Profile
To implement a self-validating safety protocol, one must understand the causality behind the compound's degradation pathways. This compound is not a static molecule in solution; its stability is highly dependent on the pH of its environment.
-
Acidic Environments (pH < 4.0): Maleamic acid derivatives undergo an intramolecular proton transfer that acts as a key step in specific-acid catalysis. The amide nitrogen attacks the distal carboxylic acid carbonyl, leading to rapid cyclization into a maleimide derivative[2][3]. Maleimides are highly reactive Michael acceptors that readily alkylate biological thiols (such as glutathione or cysteine residues), making them significantly more toxic and sensitizing than the parent maleamic acid[3].
-
Basic Environments (pH > 8.0): In alkaline conditions, the compound is susceptible to hydrolysis, cleaving the amide bond to yield 2,3-dimethylmaleic anhydride (which rapidly hydrolyzes to the dicarboxylic acid) and 2-methoxyethylamine[4]. This releases volatile, corrosive free amines into the waste stream.
Operational Takeaway: All aqueous waste containing this compound must be strictly buffered or neutralized to a pH range of 6.5–7.5 prior to disposal to prevent the generation of toxic maleimides or volatile amines.
Step-by-Step Disposal Methodologies
Because this compound contains nitrogen and oxygen but no halogens, it falls under specific segregation rules. Mixing this compound with halogenated waste streams triggers severe logistical and financial penalties, as the entire container must then be treated as halogenated waste and subjected to high-temperature chemical incineration[5][6].
Protocol A: Solid Waste Disposal (Pure Compound or Contaminated PPE)
-
Collection: Sweep up any unreacted pure powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust.
-
Containment: Place the collected solid, along with contaminated weighing papers, spatulas, and nitrile gloves, into a leak-proof, heavy-duty plastic container[7].
-
Labeling: Label the container strictly as "Solid Hazardous Waste - Toxic Organic" . Clearly list the full chemical name and CAS number (54930-23-3).
-
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until Environmental Health and Safety (EHS) pickup.
Protocol B: Non-Halogenated Organic Liquid Waste (Solutions)
-
Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, Ethanol, Acetone), verify that the solvent contains zero halogens (no DCM, Chloroform, or Trifluoroacetic acid)[7].
-
Transfer: Using a funnel in a chemical fume hood, transfer the solution into a designated "Non-Halogenated Organic Waste" carboy[7].
-
Headspace: Never fill the waste container beyond 90% capacity. Leave at least 10% headspace to allow for vapor expansion[7].
-
Sealing: Keep the container tightly capped (hand-tight) at all times unless actively adding waste to prevent the escape of vapors and minimize oxidation[7].
Protocol C: Aqueous Waste Neutralization & Disposal
-
pH Verification: Before disposing of any aqueous solutions or buffers containing the compound, test the solution using a calibrated pH meter or high-resolution pH indicator paper.
-
Neutralization (Self-Validating Step):
-
Disposal: Once neutralized, pour the solution into the "Aqueous Hazardous Waste" container. Do not pour down the laboratory drain, as the ecological toxicity of the intact compound requires professional incineration[6].
Protocol D: Empty Container Management
-
Triple-Rinsing: Empty reagent bottles must be triple-rinsed with a compatible non-halogenated solvent (e.g., acetone or ethanol)[7].
-
Rinsate Disposal: Collect all rinsate and dispose of it in the "Non-Halogenated Organic Waste" container[6][7].
-
Defacing: Once completely dry, thoroughly deface or remove the original chemical label before discarding the glass/plastic bottle into the standard laboratory glass waste[6][7].
Disposal Workflow & Decision Tree
Workflow for the proper segregation and disposal of this compound.
Waste Segregation & Compatibility Data
To ensure rapid decision-making at the bench, utilize the following quantitative matrix for waste segregation.
| Waste Stream Category | Compatible Solvents/Materials | Incompatible Materials (DO NOT MIX) | Target pH Range | Primary Hazard if Mismanaged |
| Solid Hazardous Waste | Pure compound, nitrile gloves, weighing paper, Kimwipes | Reactive metals, strong oxidizers | N/A | Dust inhalation, skin sensitization |
| Non-Halogenated Organic | DMSO, DMF, Acetone, Ethanol, Hexanes, Toluene | DCM, Chloroform, TFA, Peroxides | N/A | Cross-contamination penalty, explosive vapors |
| Aqueous Hazardous | Water, PBS, HEPES, Tris buffers | Heavy metals, cyanides, sulfides | 6.5 – 7.5 | Maleimide cyclization (pH < 4), Amine release (pH > 8) |
References
-
[[7] BenchChem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals". Benchchem.com.]()
-
[[6] RiskAssess. "Disposal of chemical wastes". Riskassess.com.au.]()
-
[[4] Su, S., Du, F., & Li, Z. "Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids". RSC Advances.]()
-
[[3] Laserna, V., et al. "Advances in Proximity-Assisted Bioconjugation". Accounts of Chemical Research, ACS.]()
Sources
- 1. labfind.co.kr [labfind.co.kr]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. riskassess.com.au [riskassess.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

